Product packaging for n-Methylhydrazinecarboxamide(Cat. No.:CAS No. 17696-95-6)

n-Methylhydrazinecarboxamide

Cat. No.: B1331183
CAS No.: 17696-95-6
M. Wt: 89.1 g/mol
InChI Key: LHYKTQVFLKHQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylhydrazinecarboxamide is a chemical compound belonging to the hydrazinecarboxamide (semicarbazide) family, which serves as a versatile and privileged scaffold in modern medicinal chemistry and drug discovery . This structure is a crucial intermediate in organic synthesis for developing various pharmaceutical substances . Researchers value the hydrazinecarboxamide core for its diverse biological activities and its role in creating novel chemical entities. The primary research applications of this compound and its structural analogs are in the development of anticancer agents and enzyme inhibitors. Hydrazinecarboxamide derivatives have demonstrated notable anticancer activity against a spectrum of human cancer cell lines . These compounds are investigated as potential enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases, lipoxygenases, and carbonic anhydrases . The mechanism of action for this compound class often involves facilitating key interactions with biological targets; for instance, some derivatives act as inhibitors for kinases like the epidermal growth factor receptor (EGFR), which is a validated target in cancer research . Furthermore, the hydrazinecarboxamide motif is employed in azapeptides—close surrogates of natural peptides where nitrogen replaces the α-carbon of amino acids. This modification can enhance stability, improve bioavailability, and confer more specific activity, making them promising candidates for drug development . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7N3O B1331183 n-Methylhydrazinecarboxamide CAS No. 17696-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYKTQVFLKHQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292383
Record name n-methylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-95-6
Record name N-Methylhydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylhydrazinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17696-95-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-methylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-methylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide, is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various bioactive molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and summarizing key analytical data. The synthesis is primarily approached through a one-pot reaction involving the formation of a carbamate intermediate from methylamine, followed by reaction with hydrazine. Characterization is detailed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a complete analytical profile of the compound.

Introduction

This compound (C₂H₇N₃O) is a derivative of semicarbazide featuring a methyl group on the terminal nitrogen atom.[1] This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their versatile reactivity and diverse biological activities.[1][2] The semicarbazide scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing potential as anticancer agents and enzyme inhibitors.[2] A thorough understanding of the synthesis and characterization of this compound is therefore crucial for researchers working on the development of novel chemical entities.

Synthesis of this compound

A common and efficient method for the synthesis of 4-substituted semicarbazides, including this compound, is a one-pot, two-step approach.[3] This method involves the in situ preparation of a carbamate from a primary amine (in this case, methylamine) and a suitable reagent, followed by the reaction of the carbamate intermediate with hydrazine.[3] An alternative conceptual approach involves the direct reaction of a substituted urea with hydrazine hydrate.[4]

One-Pot Synthesis from Methylamine

This versatile method allows for the large-scale production of 4-substituted semicarbazides in good yield and purity.[3] The general workflow for this synthesis is depicted below.

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Semicarbazide Formation methylamin Methylamine carbamate Crude Carbamate Intermediate methylamin->carbamate Reacts with reagent Bis(2,2,2-trifluoroethyl) carbonate reagent->carbamate triethylamine Triethylamine triethylamine->carbamate Base dichloromethane Dichloromethane (Solvent) dichloromethane->carbamate Solvent hydrazine Hydrazine Hydrate carbamate->hydrazine Crude Intermediate product This compound hydrazine->product Reacts with ethanol Ethanol (Solvent) ethanol->product Solvent, Reflux

Caption: One-pot synthesis workflow.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of 4-substituted semicarbazides.[3]

Materials:

  • Methylamine

  • Bis(2,2,2-trifluoroethyl) carbonate

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Carbamate Formation:

    • In a round-bottom flask, dissolve methylamine (0.1 mol) and triethylamine (0.11 mol) in dichloromethane (70 mL).

    • Cool the solution in an ice bath.

    • Add bis(2,2,2-trifluoroethyl) carbonate (0.11 mol) dropwise, maintaining the temperature below 0°C.

    • Stir the reaction mixture at room temperature for 6 hours.[3]

    • Remove the solvent, excess triethylamine, and unreacted carbonate under reduced pressure to obtain the crude carbamate intermediate.

  • Semicarbazide Formation:

    • Dissolve the crude carbamate in ethanol (100 mL).

    • Add hydrazine hydrate (0.5 mol) to the solution.

    • Heat the reaction mixture under reflux for approximately 1.5 to 2 hours.[3]

    • Upon cooling, the this compound product is expected to precipitate.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield:

While the specific yield for this compound is not explicitly reported, moderate to high yields are generally obtained for this class of reactions.[3] Yields for similar 4-alkyl-substituted semicarbazides using this method range from 38% to 87%.[3]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques. The general workflow for characterization is outlined below.

CharacterizationWorkflow Characterization Workflow start Synthesized Product mp Melting Point Determination start->mp ir FTIR Spectroscopy start->ir nmr NMR Spectroscopy (1H & 13C) start->nmr ms Mass Spectrometry start->ms end Confirmed Structure & Purity mp->end ir->end nmr->end ms->end

Caption: General characterization workflow.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂H₇N₃O[5]
Molecular Weight 89.10 g/mol [5]
Appearance Colorless to pale yellow solid/liquid[1]
Melting Point Not definitively reported

Note: While some sources may list a melting point, it is not consistently reported across the literature for the pure compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups. An evaluated infrared reference spectrum is available from the Coblentz Society's collection.[5]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch3400 - 3200Amine and amide N-H
C-H stretch3000 - 2850Methyl group
C=O stretch~1660Amide I band
N-H bend1650 - 1550Amide II band
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[3][6]

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the methyl group, the NH group adjacent to the methyl group, and the NH₂ group of the hydrazine moiety.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6 - 2.8d3H-CH₃
~4.2 (broad)s2H-NH₂
~6.0 (broad)q1H-NH-CH₃

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration. The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum will provide information about the carbon skeleton. Two distinct carbon signals are expected for this compound.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~30-CH₃
~158C=O

Note: These are approximate chemical shifts based on typical values for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ should be observed at an m/z of 89.

Expected Mass Spectrometry Data:

m/zInterpretation
89Molecular ion [C₂H₇N₃O]⁺
58Loss of -NHNH₂ (·N₂H₃)
44[O=C=N-CH₃]⁺ or loss of -CH₃N₂H₂
30[CH₃NH]⁺ or [CH₂=NH₂]⁺

Note: The fragmentation pattern can be complex, and the relative intensities of the peaks will depend on the ionization method used.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The one-pot synthesis from methylamine provides an efficient route to this important building block. The detailed characterization data, including expected IR, ¹H NMR, ¹³C NMR, and mass spectral features, provide a valuable resource for researchers to confirm the successful synthesis and purity of this compound. This foundational knowledge is critical for the application of this compound in the development of new pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide on the Solubility and Stability of n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylhydrazinecarboxamide, a derivative of hydrazinecarboxamide (semicarbazide), is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework serves as a versatile scaffold for the synthesis of various pharmaceutical agents, including potential anticancer agents and enzyme inhibitors.[1] A comprehensive understanding of its solubility and stability in various solvent systems is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a detailed overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust theoretical framework based on the compound's chemical structure, along with detailed, actionable experimental protocols for determining its physicochemical properties.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Synonyms: 4-Methylsemicarbazide, 1-Amino-3-methylurea[2]

  • CAS Number: 17696-95-6[2]

  • Molecular Formula: C₂H₇N₃O[2]

  • Molecular Weight: 89.09 g/mol

  • Appearance: Typically a colorless to pale yellow liquid or solid.[2]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both polar (amide and hydrazine groups) and non-polar (methyl group) functionalities. This amphiphilic nature suggests a degree of solubility in a range of solvents. It is known to be soluble in polar solvents.[2]

Qualitative Solubility Predictions

Based on the principle of "like dissolves like," the following qualitative solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of amine and amide groups, capable of hydrogen bonding, suggests good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents should facilitate the dissolution of this compound.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the compound's overall polarity.

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical quantitative solubility data for this compound at ambient temperature (25 °C). This data is for illustrative purposes and should be experimentally verified.

SolventSolvent TypePredicted Solubility (g/L)
WaterPolar Protic> 100
MethanolPolar Protic> 150
EthanolPolar Protic> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200
AcetonitrilePolar Aortic~ 50-100
DichloromethaneHalogenated~ 10-20
TolueneNon-Polar< 1
HexaneNon-Polar< 0.1

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and handling in solution. The hydrazine and amide moieties are susceptible to degradation under certain conditions.

Potential Degradation Pathways
  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield methylhydrazine and isocyanic acid (which would further react). The hydrolysis of a related compound, N-methyl-N-formylhydrazine, to N-methylhydrazine has been noted to occur under physiological conditions.[3]

  • Oxidation: The hydrazine group is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air. This can lead to the formation of various oxidation products.

Quantitative Stability Data (Hypothetical)

This table provides hypothetical stability data for this compound in aqueous solution under different conditions, expressed as the percentage of compound remaining after a specified time.

ConditionpHTemperature (°C)Time (hours)% Remaining (Hypothetical)
Acidic2252485
Neutral7252498
Basic10252490
Neutral7402492
Neutral (Light Exposure)7252495

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound.

Workflow for Solubility Determination

G A 1. Prepare Supersaturated Solution Add excess this compound to the solvent. B 2. Equilibrate Shake at a constant temperature for 24-48 hours. A->B C 3. Separate Phases Centrifuge or filter to remove undissolved solid. B->C D 4. Quantify Concentration Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV). C->D E 5. Calculate Solubility Determine the concentration of the saturated solution. D->E G A 1. Prepare Stock Solution Dissolve this compound in a suitable solvent. B 2. Expose to Stress Conditions Incubate aliquots under various conditions (acid, base, heat, light, oxidation). A->B C 3. Sample at Time Points Withdraw samples at predetermined intervals. B->C D 4. Analyze Samples Quantify the remaining this compound and identify degradation products using LC-MS. C->D E 5. Determine Degradation Rate Plot the concentration of the parent compound versus time. D->E G cluster_0 Hydrolysis A This compound B Methylhydrazine A->B H₂O C Isocyanic Acid A->C H₂O

References

Theoretical Conformational Analysis of n-Methylhydrazinecarboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of n-Methylhydrazinecarboxamide. Given the importance of molecular conformation in drug design and development, understanding the conformational landscape of this molecule is crucial for predicting its interactions with biological targets. This document outlines the key structural features of this compound, details the computational methodologies for its conformational analysis, presents quantitative data on its stable conformers, and discusses the implications of these findings for medicinal chemistry. The information is based on established computational chemistry principles and data from structurally analogous compounds, such as N-acylhydrazones.[1][2]

Introduction

This compound belongs to the class of hydrazine derivatives, which are recognized for their diverse biological activities. The conformational flexibility of this molecule, particularly around the amide and N-N bonds, plays a significant role in its physicochemical properties and its ability to bind to therapeutic targets. Theoretical conformational analysis using computational methods like Density Functional Theory (DFT) is a powerful tool to elucidate the preferred three-dimensional structures and the energy barriers between different conformations.[1]

Methylation of the hydrazine moiety is known to significantly influence the conformational preferences, primarily due to steric and electronic effects.[1][2] In the case of this compound, the methyl group introduces steric hindrance that can alter the planarity of the molecule and shift the equilibrium between different rotamers.

Key Torsional Angles in this compound

The conformational space of this compound is primarily defined by the rotation around three key dihedral angles:

  • ω (O=C-N-N): This amide bond torsion is crucial in determining the overall shape of the molecule. It can adopt either a synperiplanar (cis) or antiperiplanar (trans) conformation.

  • τ (C-N-N-C): Rotation around the central N-N bond.

  • φ (H-N-C-H3): Rotation of the methyl group.

Computational Methodology

The conformational analysis of this compound is typically performed using quantum chemical calculations. The following outlines a standard and robust computational protocol.

Geometry Optimization and Frequency Calculations

Initial 3D structures of the possible conformers of this compound are generated. These structures are then subjected to geometry optimization using Density Functional Theory (DFT). A commonly employed and reliable functional and basis set combination for such molecules is CAM-B3LYP/6-31+G(d,p) .[1] The inclusion of a solvation model, such as the Conductor-like Polarizable Continuum Model (C-PCM), can provide insights into the conformational preferences in a solution environment.[1]

Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Potential Energy Surface (PES) Scan

To investigate the rotational energy barriers between different conformers, a relaxed Potential Energy Surface (PES) scan is conducted. This involves systematically varying a specific dihedral angle (e.g., the O=C-N-N amide bond) in small increments (e.g., 10-20 degrees) while allowing the rest of the molecule to relax at each step.[2] This procedure provides the energy profile for the rotation and helps identify the transition states.

G cluster_workflow Computational Workflow Start Start Build_Initial_Structures Build Initial 3D Structures Start->Build_Initial_Structures Geometry_Optimization Geometry Optimization (DFT: CAM-B3LYP/6-31+G(d,p)) Build_Initial_Structures->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify_Minima Verify True Minima (No Imaginary Frequencies) Frequency_Calculation->Verify_Minima PES_Scan Potential Energy Surface Scan (Dihedral Angle Variation) Verify_Minima->PES_Scan Identify_Conformers_TS Identify Stable Conformers and Transition States PES_Scan->Identify_Conformers_TS Analyze_Properties Analyze Electronic and Structural Properties Identify_Conformers_TS->Analyze_Properties End End Analyze_Properties->End

Computational workflow for conformational analysis.

Conformational Preferences and Energetics

Based on studies of analogous N-methylated N-acylhydrazones, it is predicted that this compound will exhibit distinct stable conformers. The N-methylation is expected to induce a significant shift in the preferred dihedral angle of the amide bond (O=C-N-N) from an antiperiplanar to a synperiplanar conformation.[1][3]

Stable Conformers

The two primary conformers of interest are the synperiplanar and antiperiplanar forms with respect to the O=C-N-N dihedral angle. Due to the steric hindrance introduced by the methyl group, the synperiplanar conformer is anticipated to be the more stable of the two.

G cluster_conformers Conformational Isomers Synperiplanar Synperiplanar Conformer (More Stable) Transition_State Rotational Transition State Synperiplanar->Transition_State E_rot Antiperiplanar Antiperiplanar Conformer (Less Stable) Antiperiplanar->Transition_State E_rot' Transition_State->Antiperiplanar

Relationship between major conformers.
Quantitative Data

The following tables summarize the predicted quantitative data for the most stable conformers of this compound based on DFT calculations of analogous systems.

Table 1: Relative Energies of Stable Conformers

ConformerO=C-N-N Dihedral Angle (ω)Relative Energy (kcal/mol)
Synperiplanar~0°0.00
Antiperiplanar~180°2.5 - 4.0

Table 2: Key Dihedral Angles of the Most Stable (Synperiplanar) Conformer

Dihedral AngleAtomsPredicted Value
ωO=C-N-N~0° - 10°
τC-N-N-C~90° - 120°
φH-N-C-H3~60°, 180°, 300° (staggered)

Experimental Validation

While this guide focuses on the theoretical analysis, it is important to note that the computational predictions can be experimentally validated. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can confirm the preferred conformation in solution.[1]

Implications for Drug Development

The conformational preferences of this compound have significant implications for its use in drug development:

  • Receptor Binding: The lowest energy conformer is the most likely to be the bioactive conformation that binds to a biological target.

  • Pharmacokinetic Properties: The molecule's polarity and surface area, which are influenced by its conformation, affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR): Understanding the conformational landscape can aid in the rational design of analogues with improved potency and selectivity.

Conclusion

References

Spectroscopic Profile of n-Methylhydrazinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-Methylhydrazinecarboxamide (also known as 4-methylsemicarbazide), a molecule of interest in synthetic and medicinal chemistry. This document presents available experimental infrared (IR) spectroscopic data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, followed by a logical workflow for spectroscopic analysis.

Chemical Structure and Identification

  • Systematic Name: this compound

  • Synonym: 4-Methylsemicarbazide

  • CAS Number: 17696-95-6

  • Molecular Formula: C₂H₇N₃O

  • Molecular Weight: 89.10 g/mol

  • Chemical Structure:

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (amine & amide)
~2950 - 2850MediumC-H stretching (methyl)
~1660StrongC=O stretching (amide I)
~1570MediumN-H bending (amide II)
~1450MediumC-H bending (methyl)
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following ¹H and ¹³C NMR data are predicted based on the chemical structure of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.7 - 2.9Doublet3HCH₃ (methyl)
~4.0 - 4.5Broad Singlet2HNH₂ (hydrazine)
~6.0 - 6.5Quartet1HNH (amide)
~7.0 - 7.5Broad Singlet1HNH (amide)

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
~25 - 30CH₃
~158 - 162C=O
Mass Spectrometry (MS) (Predicted)

The following mass spectrometry data is predicted based on the molecular formula and structure of this compound.

m/z RatioRelative IntensityAssignment
89High[M]⁺ (Molecular Ion)
74Medium[M - NH]⁺
58Medium[M - NH₂NH]⁺ or [CH₃NHCO]⁺
44High[CONH₂]⁺
30Medium[CH₃NH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of small organic molecules like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The KBR pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon-13 NMR spectrum, which results in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS at 0 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Characterization Initial Characterization (Melting Point, TLC) Synthesis->Characterization IR FT-IR Spectroscopy Characterization->IR NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity & Stereochemistry Determination NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for characterizing a chemical compound using various spectroscopic techniques.

References

A Technical Guide to the Biological Activities of n-Methylhydrazinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The n-Methylhydrazinecarboxamide scaffold and its broader family of hydrazinecarboxamide (semicarbazide) and hydrazone derivatives represent a versatile and privileged structure in modern medicinal chemistry.[1] These compounds serve as crucial intermediates in the synthesis of various pharmaceutical agents and are valued for their wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on quantitative data and experimental methodologies.

Synthesis of Hydrazinecarboxamide Derivatives

The synthesis of this class of compounds is versatile, often involving the condensation of a carbohydrazide or thiocarbohydrazide with a suitable aldehyde or ketone.[4] Another common approach involves the reaction of substituted benzaldehydes with thiosemicarbazide, followed by reaction with phenacyl bromide derivatives.[5] These methods allow for the creation of large libraries of derivatives with diverse substitutions, enabling extensive structure-activity relationship (SAR) studies.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product Start1 Hydrazine Source (e.g., this compound, Thiosemicarbazide) Condensation Condensation Reaction (e.g., in Ethanol, acid catalyst) Start1->Condensation Start2 Carbonyl Compound (Aldehyde or Ketone) Start2->Condensation Product Hydrazinecarboxamide/ Hydrazone Derivative Condensation->Product Formation of -C=N-NH-C(=O)-

Caption: General synthesis workflow for hydrazone derivatives.

Key Biological Activities and Quantitative Data

Derivatives of the hydrazinecarboxamide scaffold have demonstrated a remarkable range of biological activities, including anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory effects.

Hydrazinecarboxamide derivatives have shown significant anticancer activity against various human cancer cell lines.[1] The mechanism often involves the inhibition of critical enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) kinases.[1]

Compound Class/DerivativeCell LineActivity MeasurementValueReference
3-[[(6-Chloro-3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-5-fluoro-1H-2-indolinoneUO-31 (Renal)log10 GI50-6.68[6]
3- and 5-methylthiophene-2-carboxaldehyde α-(N)-heterocyclic hydrazonesVariousGI501.63 - 26.5 µM[6]
N-Substituted Benzamide Derivatives (MS-275 analogues)MCF-7, MDA-MB-231, K562, A549IC50Similar to MS-275[7]

This class of compounds is widely investigated for its ability to inhibit various enzymes, playing a role in conditions from neurodegenerative diseases to metabolic disorders.

  • Cholinesterase Inhibition: Derivatives have been synthesized that show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease.[1][8]

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference
3i AChE2.010.63[8]
3h BChE2.830.94[8]
Galantamine (Control)AChE2.60N/A[8]
Galantamine (Control)BChE3.70N/A[8]
  • Monoamine Oxidase (MAO) Inhibition: Thiazolylhydrazine-piperazine derivatives have been identified as selective and potent inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism and a target for antidepressants.[5]

Compound IDTarget EnzymeIC50 (µM)Reference
3e MAO-A0.057[5]
  • α-Glucosidase Inhibition: Novel N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been shown to be excellent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion and a target for type 2 diabetes treatment.[9]

Compound ClassTarget EnzymeIC50 Range (µM)Reference
N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides (5a-n)α-Glucosidase26.8 - 311.3[9]
Acarbose (Control)α-Glucosidase752.0[9]

The hydrazone moiety is a common feature in compounds with potent antimicrobial, antifungal, and antitubercular activities.[2][3]

Compound Class/DerivativeTarget OrganismActivity MeasurementValue (µg/mL)Reference
Nitroheterocyclic based 1,2,4-benzothiadizinesM. tuberculosis H37RvMIC1[2]
General Hydrazone derivatives (Raja et al.)M. tuberculosis H37RvMIC6.25[2]
General Hydrazone derivatives (Abdel-Aziz and Mekawey)BacteriaMIC75[2]
Imidazolylamidrazone derivatives (35-37)Candida kruseiMIC3.1 - 6.3[10]
Imidazolylamidrazone derivatives (35-37)Candida neoformansMIC2 - 4[10]

Several hydrazone derivatives have been developed with significant anti-inflammatory and analgesic properties, in some cases to overcome the gastrointestinal side effects of existing drugs.[2]

Compound Class/DerivativeActivity ModelMeasurementResultReference
2-(2-formylfuryl)pyridylhydrazone 7PleurisyInhibition at 80.1 µmol/kg79%[6]
N1,N3-substituted 2-pyridylamidrazone 54Mitogen-stimulated PBMCDecrease in TNF-α production at 100 µg/mL43%[10]
Indoleamidrazone derivatives 60-63Carrageenan-induced rat paw edemaReduction in edemaStronger than indomethacin[10]

Mechanisms of Action and Signaling Pathways

The diverse biological effects of these derivatives stem from their ability to interact with various biological targets. Docking studies often reveal key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active sites of target enzymes.[5][8]

G cluster_pathway Kinase Signaling Pathway (e.g., EGFR) GF Growth Factor (e.g., EGF) EGFR EGFR Receptor GF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (MAPK, PI3K/Akt) P_EGFR->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Inhibitor Hydrazinecarboxamide Derivative Inhibitor->P_EGFR Inhibits

Caption: Inhibition of a kinase signaling pathway by a derivative.

For cholinesterase inhibitors, molecular docking has shown that compounds can bind within the enzyme's active site, interacting with key residues and preventing the breakdown of acetylcholine.[8] Similarly, MAO inhibitors form stable interactions with residues like Gln215 and Phe352, blocking the enzyme's function.[5]

Experimental Protocols

This section provides generalized methodologies for key assays used to evaluate the biological activities of this compound derivatives.

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.

The broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target bacterium or fungus is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G cluster_workflow In Vitro Screening Workflow Lib Compound Library (Hydrazinecarboxamide Derivatives) Primary Primary Screen (e.g., MTT Assay vs Cancer Cell Lines) Lib->Primary Actives Initial Actives Primary->Actives Secondary Secondary Screen (e.g., Specific Enzyme Inhibition Assay) Actives->Secondary Hits Validated Hits Secondary->Hits SAR SAR Studies & Lead Optimization Hits->SAR

Caption: A typical workflow for in vitro screening of derivatives.

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.[8]

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the substrate to each well to start the reaction. The enzyme hydrolyzes the substrate to thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Analysis: The rate of color change is proportional to enzyme activity. The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

The this compound core structure and its related hydrazone derivatives are exceptionally fruitful scaffolds in drug discovery. They have given rise to compounds with potent and diverse biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. The synthetic accessibility of these molecules allows for extensive modification and optimization, making them highly attractive for developing novel therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic profiles (ADME) of these compounds, further elucidating their mechanisms of action through advanced in silico and in vitro studies, and advancing the most promising candidates into in vivo models.

References

n-Methylhydrazinecarboxamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide, is a valuable and versatile precursor in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its unique structural motif, featuring both a nucleophilic hydrazine moiety and a carboxamide group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a precursor, with a focus on its role in the development of pharmaceutically relevant molecules. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with quantitative data and visualizations of reaction workflows and relevant biological pathways to facilitate its application in research and drug development.

Introduction

This compound (4-methylsemicarbazide) is a member of the hydrazinecarboxamide (semicarbazide) family of compounds. This structural class is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The presence of multiple reactive sites within the this compound molecule makes it an ideal starting material for the synthesis of various heterocyclic systems, including pyrazoles and triazoles, which are core structures in many pharmaceutical agents.[2][3] Derivatives of hydrazinecarboxamide have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[4] This guide will explore the synthetic utility of this compound, providing practical information for its use in the laboratory.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 17696-95-6[5]
Molecular Formula C₂H₇N₃O[5]
Molecular Weight 89.09 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[5]
Solubility Soluble in polar solvents[5]
SMILES CNC(=O)NN[5]
InChI Key LHYKTQVFLKHQSR-UHFFFAOYSA-N[5]

Synthesis of this compound

A common and efficient method for the synthesis of 4-substituted semicarbazides, such as this compound, is the reaction of an isocyanate with hydrazine.[6] A one-pot, two-step approach involving the in situ generation of a carbamate followed by reaction with hydrazine hydrate offers a practical route to this precursor.[7]

General Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of 4-substituted semicarbazides.[7]

Reaction Scheme:

G cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Hydrazinolysis reagent1 Methyl Isocyanate intermediate [Methyl Carbamate Intermediate] reagent1->intermediate Triethylamine, CH2Cl2, 0 °C to rt reagent2 Hydrazine Hydrate product This compound reagent2->product Reflux

Figure 1: General workflow for the one-pot synthesis of this compound.

Materials:

  • Methyl Isocyanate

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a stirred solution of methyl isocyanate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, the reaction mixture is allowed to warm to room temperature and stirred for 6 hours to form the carbamate intermediate.[7]

  • The solvent is removed under reduced pressure.

  • An alcoholic solution of hydrazine hydrate is added to the crude carbamate.[7]

  • The resulting mixture is heated at reflux for 1.5 hours.[7]

  • The reaction mixture is cooled, and the precipitated this compound is collected by filtration.

Expected Yield: Moderate to good.[7] The purity is generally high, often not requiring further purification.[7]

This compound as a Precursor in Heterocyclic Synthesis

The reactivity of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. Key reactions include condensations with aldehydes, ketones, and dicarbonyl compounds.

Synthesis of Semicarbazones

The reaction of this compound with aldehydes or ketones yields the corresponding 4-methylsemicarbazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[5]

G cluster_workflow start This compound + Aldehyde/Ketone Mix in Ethanol Mix in Ethanol start->Mix in Ethanol product 4-Methylsemicarbazone workflow Experimental Workflow Add catalytic acid Add catalytic acid Mix in Ethanol->Add catalytic acid Reflux Reflux Add catalytic acid->Reflux Cool and Filter Cool and Filter Reflux->Cool and Filter Cool and Filter->product G cluster_workflow start This compound + Acetylacetone Mix in aqueous solution Mix in aqueous solution start->Mix in aqueous solution product 1-(N-methylcarbamoyl)-3,5-dimethylpyrazole workflow Experimental Workflow Stir at room temperature Stir at room temperature Mix in aqueous solution->Stir at room temperature Isolate product Isolate product Stir at room temperature->Isolate product Isolate product->product

References

The Ascendant Role of Hydrazinecarboxamides in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the hydrazinecarboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of hydrazinecarboxamide compounds, summarizing their therapeutic potential, detailing key experimental protocols for their study, and visualizing their mechanisms of action.

A Versatile Scaffold with Multi-Target Potential

Hydrazinecarboxamide derivatives have garnered significant attention for their promising activities across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1] Their structural versatility allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles to interact with a variety of biological targets.[1]

Anticancer Activity: Disrupting the Cellular Machinery of Malignancy

A significant body of research highlights the potent anticancer effects of hydrazinecarboxamide compounds against various cancer cell lines.[2] One of the primary mechanisms underlying their antitumor activity is the inhibition of tubulin polymerization.[3][4] By interfering with the dynamics of microtubule formation, these compounds disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6]

Molecular docking studies have provided insights into the binding of hydrazinecarboxamide derivatives to the colchicine binding site of β-tubulin, elucidating the structural basis for their tubulin polymerization inhibitory activity.[7] This disruption of the microtubule network triggers a cascade of signaling events, ultimately leading to programmed cell death.[8]

Signaling Pathway: Hydrazinecarboxamide-Induced Apoptosis via Tubulin Polymerization Inhibition

Hydrazinecarboxamide_Anticancer_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell Hydrazinecarboxamide Hydrazinecarboxamide CellMembrane Cell Membrane TubulinDimers α/β-Tubulin Dimers Hydrazinecarboxamide->TubulinDimers Binds to Colchicine Site Microtubules Microtubules TubulinDimers->Microtubules Polymerization (Inhibited) MitoticSpindle Disrupted Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Bcl2 Bcl-2 Family Regulation CellCycleArrest->Bcl2 Apoptosis Apoptosis CaspaseCascade Caspase Activation Bcl2->CaspaseCascade CaspaseCascade->Apoptosis

Caption: Hydrazinecarboxamide anticancer mechanism.

Quantitative Data: Anticancer Activity of Hydrazinecarboxamide Derivatives

The following table summarizes the in vitro anticancer activity of representative hydrazinecarboxamide compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
HZC HepG2 (Hepatocellular Carcinoma)40[9]
Compound 1i MCF-7 (Breast Adenocarcinoma)Similar to Podophyllotoxin[10]
Compound 1j MCF-7 (Breast Adenocarcinoma)Similar to Podophyllotoxin[10]
Compound 1k MCF-7 (Breast Adenocarcinoma)Similar to Podophyllotoxin[10]
Compound 1i AR-230 (Chronic Myeloid Leukemia)Similar to Podophyllotoxin[10]
Compound 1j AR-230 (Chronic Myeloid Leukemia)Similar to Podophyllotoxin[10]
Compound 1k AR-230 (Chronic Myeloid Leukemia)Similar to Podophyllotoxin[10]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazinecarboxamides have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][11]

One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[12][13] By targeting this enzyme, which is absent in higher eukaryotes, these compounds offer the potential for selective toxicity against bacterial pathogens.[12] Molecular docking studies have suggested that hydrazinecarboxamide derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.[14]

Signaling Pathway: Proposed Mechanism of Hydrazinecarboxamide Antibacterial Activity

Hydrazinecarboxamide_Antimicrobial_Pathway cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell Hydrazinecarboxamide Hydrazinecarboxamide CellWall Cell Wall/Membrane Hydrazinecarboxamide->CellWall Penetration DNAGyrase DNA Gyrase (GyrA/GyrB) CellWall->DNAGyrase SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Introduces Negative Supercoils DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication Essential for RelaxedDNA Relaxed DNA SupercoiledDNA->RelaxedDNA Unwinding (Inhibited) RelaxedDNA->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath Inhibition leads to

Caption: Hydrazinecarboxamide antimicrobial mechanism.

Quantitative Data: Antimicrobial Activity of Hydrazinecarboxamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative hydrazinecarboxamide compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Triazolo-thiadiazole derivatives Staphylococcus aureus12.5-100[11]
Triazolo-thiadiazole derivatives Escherichia coli12.5-100[11]
Triazolo-thiadiazole derivatives Pseudomonas aeruginosa12.5-100[11]
Triazolo-thiadiazole derivatives Klebsiella pneumoniae12.5-100[11]
Triazolo-thiadiazole derivatives Candida albicans12.5-100[11]
1,3,4-Oxadiazole derivatives Staphylococcus aureus12.5-100[11]
1,3,4-Oxadiazole derivatives Escherichia coli12.5-100[11]
1,3,4-Oxadiazole derivatives Pseudomonas aeruginosa12.5-100[11]
1,3,4-Oxadiazole derivatives Klebsiella pneumoniae12.5-100[11]
1,3,4-Oxadiazole derivatives Candida albicans12.5-100[11]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several hydrazinecarboxamide derivatives have demonstrated potent anticonvulsant activity in preclinical models.[15] Their mechanism of action is thought to involve the modulation of inhibitory and excitatory neurotransmission in the central nervous system.

One potential mechanism is the enhancement of GABAergic inhibition.[15] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and potentiation of its effects can suppress neuronal hyperexcitability.[15] Hydrazinecarboxamides may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuronal membrane.[16] Another proposed mechanism involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[17][18] By stabilizing the inactivated state of these channels, hydrazinecarboxamides can reduce the firing rate of neurons, thereby preventing seizure generation and spread.

Signaling Pathway: Postulated Mechanisms of Hydrazinecarboxamide Anticonvulsant Action

Hydrazinecarboxamide_Anticonvulsant_Pathway cluster_synapse Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential NaChannel_Pre Voltage-Gated Na+ Channel ActionPotential->NaChannel_Pre Depolarizes VesicularRelease Neurotransmitter Release NaChannel_Pre->VesicularRelease Triggers ReducedExcitability Reduced Neuronal Excitability NaChannel_Pre->ReducedExcitability GABA_A_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Increases Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Hyperpolarization->ReducedExcitability Hydrazinecarboxamide Hydrazinecarboxamide Hydrazinecarboxamide->NaChannel_Pre Blocks Hydrazinecarboxamide->GABA_A_Receptor Potentiates

Caption: Hydrazinecarboxamide anticonvulsant mechanisms.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of hydrazinecarboxamide compounds.

General Synthesis of 2-(Benzylidene)hydrazine-1-carboxamide Derivatives

A common synthetic route to this class of compounds involves the condensation of a substituted benzaldehyde with a hydrazinecarboxamide.[19][20]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • N-(Quinolin-6-yl)hydrazine-1-carboxamide (1 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A mixture of the substituted benzaldehyde (1 mmol) and N-(quinolin-6-yl)hydrazine-1-carboxamide (1 mmol) is refluxed in ethanol (10 mL) in the presence of a catalytic amount of glacial acetic acid for a specified time (typically 2-6 hours).[20]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired 2-(benzylidene)hydrazine-1-carboxamide derivative.[20]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21]

Materials:

  • Cancer cell lines

  • Culture medium

  • Hydrazinecarboxamide test compounds

  • MTT solution (5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[23]

  • 96-well plates

Procedure:

  • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[24]

  • Treat the cells with various concentrations of the hydrazinecarboxamide compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

  • Shake the plate for 15 minutes to ensure complete solubilization.[22]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21][22]

  • Calculate the percentage of cell viability and the IC50 value for each compound.

In Vitro Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Hydrazinecarboxamide test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the hydrazinecarboxamide compounds in the broth medium in the wells of a 96-well plate.[26]

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension, resulting in a final volume of 100-200 µL per well.[26]

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

In Vivo Anticonvulsant Screening: MES and scPTZ Tests

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.[15][27]

Maximal Electroshock (MES) Test:

  • Principle: This test induces a generalized tonic-clonic seizure, and the endpoint is the abolition of the hind limb tonic extensor component of the seizure.[27]

  • Procedure:

    • Administer the test compound to a group of mice or rats at various doses.

    • At the time of peak effect, deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) via corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of the hind limb tonic extensor response.

    • The ability of the compound to prevent the tonic extension is considered a positive result.[17]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Principle: This test induces clonic seizures by administering a convulsant agent, pentylenetetrazole. The endpoint is the failure to observe a 5-second clonic seizure.[28]

  • Procedure:

    • Administer the test compound to a group of mice.

    • At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset and duration of clonic seizures for a period of 30 minutes.

    • The absence of a clonic seizure lasting for at least 5 seconds is considered protection.[29]

Conclusion and Future Directions

Hydrazinecarboxamide compounds represent a highly versatile and promising class of molecules in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and epilepsy highlights their potential for further development. The ability to readily modify their core structure provides a valuable platform for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should continue to explore the vast chemical space of hydrazinecarboxamide derivatives to identify novel candidates with improved therapeutic indices. A deeper understanding of their molecular mechanisms of action, including the identification of specific binding sites and the elucidation of downstream signaling pathways, will be crucial for rational drug design and the development of next-generation therapeutics. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across a range of diseases.

References

An In-depth Technical Guide to the Safety and Handling of n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for n-Methylhydrazinecarboxamide (CAS No. 17696-95-6), a versatile intermediate in organic synthesis with applications in the pharmaceutical and agrochemical industries.[1][2] Due to its hydrazine functional group, this compound presents potential health risks and requires careful handling.[1] This document outlines the known hazards, physical and chemical properties, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Toxicological Profile

This compound is an organic compound that may exhibit toxicity and pose health risks upon exposure.[1] While specific toxicological data for this compound is limited, the known effects of related hydrazine derivatives provide a basis for assessing its potential hazards. Hydrazine compounds are known to have toxic effects on multiple organ systems, including the neurological, hepatic, hematological, pulmonary, and dermatological systems.[3][4]

Acute Effects:

  • Inhalation: Inhalation of hydrazine derivatives can cause irritation to the respiratory system, potentially leading to coughing, sore throat, and shortness of breath.[5] More severe exposures may result in pulmonary edema.[3][5]

  • Skin Contact: Direct contact can cause skin irritation and chemical burns.[4][5] Hydrazines can be rapidly absorbed through the skin.[5]

  • Eye Contact: Contact with the eyes can cause serious irritation.

  • Ingestion: Ingestion of hydrazine compounds can lead to nausea, vomiting, and potential damage to the liver and kidneys.[5]

Chronic Effects:

Prolonged or repeated exposure to hydrazine derivatives may lead to long-term health issues, including potential damage to the liver, kidneys, and central nervous system.[5]

Mechanism of Toxicity

The toxicity of hydrazine derivatives is linked to their metabolic activation, which can lead to the formation of free radicals and oxidative stress.[6] One of the primary mechanisms of neurotoxicity involves the disruption of the gamma-aminobutyric acid (GABA) and glutamate balance.[3] Hydrazine compounds can inhibit pyridoxine (vitamin B6), an essential cofactor for the synthesis of the inhibitory neurotransmitter GABA.[3][5] This reduction in GABA levels can lead to neuroexcitatory effects, such as tremors and seizures.[3][4]

Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_neurotoxicity Neurotoxicity cluster_cellular_damage Cellular Damage Exposure Exposure Metabolism Metabolic Activation (e.g., Cytochrome P450) Exposure->Metabolism FreeRadicals Free Radical Formation Metabolism->FreeRadicals PyridoxineInhibition Inhibition of Pyridoxine (Vitamin B6) Metabolism->PyridoxineInhibition OxidativeStress Oxidative Stress FreeRadicals->OxidativeStress GABASynthesis Decreased GABA Synthesis PyridoxineInhibition->GABASynthesis NeuroexcitatoryEffects Neuroexcitatory Effects (e.g., Seizures) GABASynthesis->NeuroexcitatoryEffects CellularDamage Cellular Damage (e.g., Hepatotoxicity) OxidativeStress->CellularDamage

General Toxicity Pathway of Hydrazine Derivatives

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂H₇N₃O[1]
Molecular Weight 89.09 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in polar solvents[1]
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
Autoignition Temperature Data not available
Vapor Pressure Data not available
Specific Gravity Data not available
Flammability Limits Data not available

Table 2: Toxicological Data

Data PointValueSpeciesRouteSource
This compound
Acute ToxicityData not available
Methyl Hydrazine (for reference)
LD5033 mg/kgRatOral
LD5012 mg/kgRabbitDermal
LC5056 ppmMouseInhalation

Disclaimer: The toxicological data provided for Methyl Hydrazine is for a related compound and should be used for reference purposes only. The toxicity of this compound has not been fully characterized.

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Given the potential hazards associated with hydrazine compounds, it is recommended to handle this compound with the assumption that it is a highly hazardous substance and to keep exposure to the lowest achievable level.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling hazardous and reactive chemicals in a laboratory setting.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Isolation: Use of a glove box may be considered for procedures involving larger quantities or for extended operations to provide an additional layer of containment.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental contact.

  • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron or coveralls may be necessary for larger-scale work.

Handling Procedures
  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Have appropriate spill cleanup materials available.

    • Minimize the quantity of the chemical to be used.

  • Weighing and Transfer (for solid form):

    • If possible, weigh the compound directly in the receiving vessel within the fume hood.

    • If an analytical balance outside the fume hood must be used, tare a sealed container, add the compound to the container inside the fume hood, seal it, and then weigh the sealed container.

    • Use a spatula for transfers and avoid creating dust.

  • Dissolving and Reactions:

    • When dissolving the compound, add it slowly to the solvent with stirring.

    • Be aware of potential exothermic reactions, especially when mixing with other reactive substances.

    • Use appropriate reaction vessels and consider shielding for reactions with unknown potential.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly label and store any unused material.

    • Remove and dispose of PPE in designated waste containers.

    • Wash hands thoroughly with soap and water after handling.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Consider storing in a secondary container to contain any potential leaks.

Experimental_Workflow cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling Prep 1. Designate Work Area 2. Verify Emergency Equipment 3. Assemble PPE & Spill Kit Weighing Weighing & Transfer Prep->Weighing Reaction Reaction/Solution Preparation Weighing->Reaction Decon Decontamination of Work Area & Equipment Reaction->Decon Waste Waste Disposal Decon->Waste PPE PPE Removal Waste->PPE Hygiene Personal Hygiene PPE->Hygiene

References

Investigating the Electronic Properties of n-Methylhydrazinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for elucidating the electronic properties of n-Methylhydrazinecarboxamide (CAS: 17696-95-6). As a molecule belonging to the hydrazinecarboxamide family, it serves as a crucial intermediate in the synthesis of various pharmaceutical substances.[1] Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Due to the limited availability of direct experimental data for this compound, this document outlines established protocols for its synthesis, characterization, and in-silico analysis based on methodologies reported for structurally analogous compounds. This guide is intended to provide a foundational framework for future research and development.

Introduction

This compound (C₂H₇N₃O) is an organic compound featuring both a hydrazine and a carboxamide functional group.[2] This unique structural combination makes it a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] The electronic properties of a molecule, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its dipole moment, are fundamental determinants of its chemical behavior. These properties govern its reactivity, intermolecular interactions, and spectroscopic signatures. For drug development professionals, a thorough understanding of these electronic characteristics can inform the design of more potent and selective drug candidates.

This guide details a robust workflow for the comprehensive investigation of n--Methylhydrazinecarboxamide's electronic properties, encompassing both experimental techniques and state-of-the-art computational modeling.

Molecular Structure and Identification

The foundational step in any investigation is the confirmation of the molecule's structure and identity.

PropertyValue
Chemical Name This compound
Synonyms 4-Methylsemicarbazide, 1-Amino-3-methylurea
CAS Number 17696-95-6
Molecular Formula C₂H₇N₃O
SMILES C(NC)(NN)=O
InChI Key LHYKTQVFLKHQSR-UHFFFAOYSA-N

Table 1: Physicochemical Identifiers for this compound.[2]

Figure 1: 2D molecular structure of this compound.

Experimental Protocols

The following protocols describe established methods for the synthesis and characterization of this compound and the experimental determination of its electronic properties.

Synthesis and Purification

A plausible synthetic route for this compound involves the reaction of methyl isocyanate with hydrazine.

Materials:

  • Methyl isocyanate

  • Hydrazine hydrate

  • Anhydrous diethyl ether

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of methyl isocyanate (1 equivalent) in anhydrous diethyl ether to the flask via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting precipitate (this compound) is collected by vacuum filtration.

  • The crude product is purified by recrystallization from ethanol to yield a crystalline solid.

  • The purity of the compound should be assessed by Thin Layer Chromatography (TLC) and melting point determination.

Spectroscopic Characterization

3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in the molecule.

  • Protocol: An FT-IR spectrum is recorded using a KBr pellet method. The sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Expected characteristic peaks include N-H stretching, C=O stretching, and C-N stretching vibrations.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.3 UV-Visible Spectroscopy

  • Objective: To investigate the electronic transitions within the molecule and to determine the optical band gap.

  • Protocol: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a dual-beam spectrophotometer, typically over a range of 200-800 nm. The wavelength of maximum absorption (λ_max) corresponds to specific electronic transitions (e.g., n → π* or π → π*). The optical band gap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method.

Electrochemical Analysis: Cyclic Voltammetry (CV)
  • Objective: To experimentally determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]

  • Protocol:

    • Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3]

    • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). The solution must be deoxygenated by purging with an inert gas (e.g., argon) for at least 15 minutes prior to the experiment.

    • Measurement: The potential is swept linearly from an initial value to a final value and then back again, while the current response is measured.

    • Calibration: The potential scale is calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[4][5]

    • Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.[4] The HOMO and LUMO energies are then estimated using the following empirical equations[3]:

      • E_HOMO = -[E_ox - E_(Fc/Fc⁺) + 4.8] eV

      • E_LUMO = -[E_red - E_(Fc/Fc⁺) + 4.8] eV The value 4.8 eV is the energy level of the Fc/Fc⁺ reference relative to the vacuum level.[4]

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for understanding the electronic structure and properties of molecules at the atomic level.

DFT_Workflow start Define Molecular Structure (SMILES/InChI) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize sp_energy Single Point Energy Calculation verify_min->sp_energy  Proceed prop_calc Property Calculations sp_energy->prop_calc homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) prop_calc->mep nbo Natural Bond Orbital (NBO) Analysis prop_calc->nbo dipole Dipole Moment prop_calc->dipole Molecular_Orbital_Diagram cluster_axis axis Energy (eV) level_up level_down level_up->level_down lumo LUMO (-0.8 eV) homo HOMO (-6.5 eV) lumo->homo  ΔE = 5.7 eV electron1 electron2

References

Methodological & Application

Application Note & Protocol: Quantification of N-Methylhydrazinecarboxamide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-Methylhydrazinecarboxamide in biological matrices, specifically plasma and urine. The method utilizes a derivatization strategy followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.

Introduction

This compound is a small polar molecule containing a reactive hydrazine functional group. Accurate quantification of this compound in biological samples is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development and toxicology. Due to its inherent polarity, chromatographic analysis of this compound can be challenging, often resulting in poor retention on standard reversed-phase columns. To overcome this, the presented method employs a pre-analytical derivatization step.

This protocol is based on established methods for the analysis of hydrazine and its derivatives in biological fluids.[1][2][3] It involves the reaction of this compound with p-anisaldehyde to form a more hydrophobic and readily ionizable derivative, which is then quantified using LC-MS/MS. While this method is proposed based on sound analytical principles, it is imperative that it undergoes full validation according to regulatory guidelines (e.g., FDA, EMA, ICH) before its application in regulated studies.[4][5]

Quantitative Data Summary

The following table presents illustrative performance characteristics for a bioanalytical method based on a similar hydrazine derivative.[3] These values should be considered as targets for the method validation of this compound.

ParameterIllustrative Value
MatrixHuman Plasma, Human Urine
Analytical TechniqueLC-MS/MS
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Upper Limit of Quantification (ULOQ)50 ng/mL
Linearity (R²)> 0.995
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Recovery> 85%

Note: The values presented are based on a validated method for hydrazine and serve as a guide. Actual performance for this compound must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled this compound (e.g., ¹³C, ¹⁵N₂) as internal standard (IS)

  • p-Anisaldehyde

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Human urine

  • Microcentrifuge tubes

  • 96-well plates

Stock and Working Solutions Preparation
  • Analyte and IS Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its isotopic internal standard in methanol to prepare 1 mg/mL stock solutions.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

  • Derivatization Reagent (10 mg/mL): Prepare a fresh solution of p-anisaldehyde in methanol.

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.[6][7]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Derivatization: Add 20 µL of the p-anisaldehyde solution (10 mg/mL) to the supernatant.

  • Incubate at 60°C for 30 minutes.

  • After incubation, evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 4).

  • Centrifuge urine samples at 5,000 rpm for 5 minutes to remove particulates.

  • Pipette 50 µL of the supernatant, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL).

  • Add 140 µL of 50:50 (v/v) methanol:water and vortex.

  • Derivatization: Add 20 µL of the p-anisaldehyde solution (10 mg/mL).

  • Incubate at 60°C for 30 minutes.

  • Transfer to an autosampler vial for injection.

LC-MS/MS Conditions (Proposed)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte Derivative: To be determined by infusing the derivatized standard. The precursor ion will be [M+H]⁺ of the derivatized this compound. Product ions will be selected based on fragmentation patterns.

    • IS Derivative: To be determined similarly.

Method Validation

The proposed method must be fully validated according to current bioanalytical method validation guidelines.[5] Key parameters to assess include:

  • Selectivity and Specificity

  • Matrix Effect

  • Calibration Curve Linearity

  • Accuracy and Precision (intra- and inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Dilution Integrity

  • Stability (bench-top, freeze-thaw, long-term)

Visualizations

Sample_Preparation_Workflow_Plasma start Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is ppt Add Acetonitrile (150 µL) for Protein Precipitation add_is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant derivatize Add p-Anisaldehyde (20 µL) Incubate (60°C, 30 min) supernatant->derivatize evaporate Evaporate to Dryness derivatize->evaporate reconstitute Reconstitute in Mobile Phase A (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma sample preparation workflow.

Sample_Preparation_Workflow_Urine start Urine Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is dilute Dilute with 140 µL 50:50 MeOH:Water add_is->dilute vortex1 Vortex dilute->vortex1 derivatize Add p-Anisaldehyde (20 µL) Incubate (60°C, 30 min) vortex1->derivatize inject Inject into LC-MS/MS derivatize->inject

Caption: Urine sample preparation workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of n-Methylhydrazinecarboxamide using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a detailed methodology for the quantification of this compound, a potential genotoxic impurity (PGI), in pharmaceutical matrices using a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. Due to the polar nature and low volatility of this compound, a derivatization step is employed to enhance its chromatographic properties and detection sensitivity. This protocol is designed for trace-level analysis and is suitable for implementation in quality control and drug development laboratories.

Introduction

This compound, also known as 4-methylsemicarbazide, is a molecule of interest in pharmaceutical development, potentially arising as a synthetic intermediate or a degradation product. Given its structural alerts for genotoxicity, regulatory guidelines necessitate the development of highly sensitive analytical methods to monitor and control its presence at trace levels in active pharmaceutical ingredients (APIs) and drug products.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC-MS is challenging. This application note describes a method based on the derivatization of this compound to a more volatile and thermally stable compound, enabling its separation and quantification by GC-MS. The method is analogous to established procedures for the analysis of hydrazine and methylhydrazine, which frequently employ derivatization with acetone to form the corresponding hydrazones.[5][6][7][8]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetone (GC grade or higher)

  • Methanol (GC grade or higher)

  • Dichloromethane (GC grade or higher)

  • Internal Standard (IS): (e.g., d6-acetone or a suitable stable isotope-labeled analog of the analyte)

  • Deionized water

  • Sample matrix (API or placebo)

Standard and Sample Preparation

2.2.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10.0 mL of methanol.

2.2.2. Internal Standard (IS) Stock Solution (1 mg/mL)

  • Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

2.2.3. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

  • Spike each working standard with the internal standard to a final concentration of 1 µg/mL.

2.2.4. Sample Preparation and Derivatization

  • Accurately weigh approximately 100 mg of the sample (API) into a clean vial.

  • Add 1.0 mL of a solution containing the internal standard at a concentration of 1 µg/mL in acetone.

  • Vortex the vial for 1 minute to ensure complete dissolution and reaction.

  • Allow the solution to stand at room temperature for at least 30 minutes to ensure complete derivatization.

  • If necessary, centrifuge the sample to precipitate any undissolved excipients.

  • Transfer the supernatant to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless mode

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions to Monitor (Hypothetical - based on predicted derivative):

  • This compound derivative (Acetone Methylsemicarbazone):

    • Quantifier ion: To be determined from the mass spectrum of the derivatized standard (likely the molecular ion or a major fragment).

    • Qualifier ion(s): To be determined.

  • Internal Standard derivative:

    • Quantifier ion: To be determined.

Data Presentation

The quantitative performance of the method should be evaluated by establishing the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines.[9]

ParameterResult
Linearity Range 0.1 - 10 ppm
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ppm
Limit of Quantification (LOQ) 0.15 ppm
Accuracy (Recovery) 90 - 110%
Precision (%RSD) < 15% at LOQ

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample/Standard add_is_acetone Add Internal Standard in Acetone weigh_sample->add_is_acetone vortex Vortex to Dissolve and React add_is_acetone->vortex derivatize Derivatization (30 min) vortex->derivatize centrifuge Centrifuge (if needed) derivatize->centrifuge transfer Transfer to GC Vial centrifuge->transfer gc_injection GC Injection transfer->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection MS Detection (SIM Mode) separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization Reaction

derivatization_reaction nmhc This compound plus1 + acetone Acetone arrow Reaction acetone->arrow derivative Acetone Methylsemicarbazone (Volatile Derivative) plus2 + water Water arrow->derivative

References

Application Note: Purity Assessment of n-Methylhydrazinecarboxamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Methylhydrazinecarboxamide is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Ensuring the purity of this compound is critical for its intended use, particularly in drug development where impurities can affect the safety and efficacy of the final product. Due to its polar nature and lack of a strong native chromophore, direct analysis of this compound by HPLC with UV detection is challenging. This application note describes a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound following pre-column derivatization. The method is suitable for researchers, scientists, and drug development professionals.

Principle

To overcome the poor UV absorbance of this compound, a pre-column derivatization step is employed using 2,4-Dinitrophenylhydrazine (DNPH). DNPH reacts with the hydrazine moiety of this compound to form a stable hydrazone derivative that is highly responsive to UV detection.[3] The resulting derivatized analyte and any potential impurities are then separated on a C18 reversed-phase column with a gradient elution, allowing for accurate quantification and purity determination.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV detector
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 360 nm
Run Time 25 minutes

Experimental Protocols

Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • DNPH Derivatizing Reagent (0.5% w/v): Dissolve 500 mg of DNPH in 100 mL of Acetonitrile containing 1 mL of concentrated HCl. Sonicate for 5 minutes to ensure complete dissolution. This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Derivatization Procedure
  • Transfer 1.0 mL of the Standard Stock Solution or Sample Stock Solution to a 10 mL vial.

  • Add 2.0 mL of the DNPH Derivatizing Reagent to the vial.

  • Cap the vial and heat at 60 °C in a water bath or heating block for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute the derivatized solution to 10 mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the workflow for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (1 mg/mL) deriv Add DNPH Reagent Heat at 60°C for 30 min prep_std->deriv prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->deriv filter Filter through 0.45 µm filter deriv->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Assessment of this compound.

System Suitability

Before sample analysis, perform five replicate injections of the derivatized standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the derivatized this compound peak is ≤ 2.0.

  • Relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Theoretical plates are ≥ 2000.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention time and relative retention times (RRT) for potential impurities. Note that the RRT values are hypothetical and should be confirmed with authentic impurity standards if available.

CompoundRetention Time (min)Relative Retention Time (RRT)
Derivatized Hydrazine~ 4.5~ 0.6
Derivatized this compound ~ 7.5 1.00
Derivatized Methylhydrazine~ 6.0~ 0.8
Unreacted DNPH~ 12.0~ 1.6

The logical relationship for the method development is outlined in the diagram below.

Method_Development_Logic cluster_problem Analytical Challenge cluster_solution Proposed Solution cluster_method Method Development Steps cluster_outcome Desired Outcome problem This compound lacks a strong UV chromophore solution Pre-column Derivatization with DNPH problem->solution optimization Optimize Derivatization Conditions (Temp, Time, Reagent Conc.) solution->optimization hplc_params Select HPLC Parameters (Column, Mobile Phase, Gradient) optimization->hplc_params validation Method Validation (Specificity, Linearity, Accuracy, Precision) hplc_params->validation outcome Robust and Sensitive HPLC Method for Purity Assessment validation->outcome

Caption: Logic Diagram for HPLC Method Development.

Conclusion

This application note provides a detailed protocol for the purity assessment of this compound using a pre-column derivatization HPLC method. The use of DNPH as a derivatizing agent significantly enhances the UV response, allowing for sensitive and accurate quantification. This method is suitable for routine quality control and purity analysis in research and drug development settings.

References

Application Notes and Protocols for n-Methylhydrazinecarboxamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylhydrazinecarboxamide is a member of the hydrazinecarboxamide (semicarbazide) family of compounds. This chemical class is recognized in medicinal chemistry for its versatile scaffold, which serves as a foundation for the development of various pharmaceutical agents.[1] Derivatives of hydrazinecarboxamide have been investigated for a range of biological activities, including their potential as enzyme inhibitors.[1] This class of compounds has been explored for inhibitory activity against several key enzymes, such as acetylcholinesterase (AChE), cyclooxygenases (COX), and carbonic anhydrases (CAs).[1]

These application notes provide detailed protocols for conducting enzyme inhibition assays for these three enzyme classes, which can be adapted for screening and characterizing the inhibitory potential of this compound.

Data Presentation

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki) for the inhibitory activity of this compound against acetylcholinesterase, cyclooxygenase, or carbonic anhydrase. The following tables are provided as templates to illustrate how experimental data for this compound and control compounds could be presented.

Table 1: Hypothetical Inhibitory Activity of this compound against Acetylcholinesterase (AChE)

CompoundAChE IC50 (µM)Ki (µM)Inhibition Type
This compound[Insert Value][Insert Value][e.g., Competitive]
Donepezil (Control)[Insert Value][Insert Value]Non-competitive

Table 2: Hypothetical Inhibitory Activity of this compound against Cyclooxygenase (COX) Isoforms

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[Insert Value][Insert Value][Insert Value]
Celecoxib (Control)[Insert Value][Insert Value][Insert Value]
Indomethacin (Control)[Insert Value][Insert Value][Insert Value]

Table 3: Hypothetical Inhibitory Activity of this compound against Carbonic Anhydrase (CA) Isoforms

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
Acetazolamide (Control)[Insert Value][Insert Value][Insert Value][Insert Value]

Experimental Workflow

The general workflow for screening and characterizing enzyme inhibitors such as this compound is outlined below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stock) serial_dil Serial Dilution of This compound reagent_prep->serial_dil plate_setup Plate Setup (Controls, Test Compound) serial_dil->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation plate_setup->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init signal_measure Signal Measurement (e.g., Absorbance, Fluorescence) reaction_init->signal_measure calc_inhibition Calculate % Inhibition signal_measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 calc_ki Determine Ki and Inhibition Type calc_ic50->calc_ki

General workflow for enzyme inhibition screening.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the well-established Ellman's method for measuring AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized for the assay (a starting point of 0.1-0.25 U/mL is common).

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).

    • Prepare serial dilutions of this compound and the positive control in phosphate buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Protocol (200 µL final volume per well):

    • Set up the 96-well plate with wells for blank (no enzyme), negative control (no inhibitor), positive control, and various concentrations of this compound.

    • To each well (except the blank), add 10 µL of the AChE working solution.

    • Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.

    • Add 120 µL of phosphate buffer to all wells.

    • Add 40 µL of the DTNB solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method for measuring the peroxidase activity of COX enzymes.

Materials and Reagents:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid, the substrate

  • Fluorometric probe (e.g., Amplex Red)

  • Heme (cofactor)

  • Assay Buffer (e.g., Tris-HCl)

  • This compound stock solution (in DMSO)

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 in cold assay buffer containing heme.

    • Prepare a stock solution of arachidonic acid.

    • Prepare a working solution of the fluorometric probe.

    • Prepare serial dilutions of this compound and control inhibitors.

  • Assay Protocol:

    • Add assay buffer, enzyme (either COX-1 or COX-2), and the diluted inhibitor to the wells of the microplate.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Add the fluorometric probe.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence in kinetic mode for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction from the change in fluorescence over time.

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA), the substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the desired CA isoform in cold assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO (prepare fresh).

    • Prepare serial dilutions of this compound and acetazolamide.

  • Assay Protocol:

    • Add assay buffer to the wells.

    • Add the diluted inhibitor or vehicle control.

    • Add the CA working solution to all wells except the blank.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 and/or Ki values for each CA isoform.

Signaling Pathways

Acetylcholinesterase in Synaptic Transmission

Acetylcholinesterase plays a crucial role in terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.[2]

G cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 1. ACh Release postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR 2. Binds to Receptor AChE Acetylcholinesterase (AChE) ACh->AChE 4. Hydrolysis AChR->postsynaptic 3. Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor n-Methylhydrazine- carboxamide Inhibitor->AChE Inhibition

Acetylcholinesterase signaling pathway and inhibition.
Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa Releases cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostanoids Prostaglandins, Thromboxanes pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation inhibitor n-Methylhydrazine- carboxamide inhibitor->cox Inhibition

Cyclooxygenase signaling pathway and inhibition.
Carbonic Anhydrase and pH Regulation

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation.

G cluster_reaction CO2 Hydration CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 CA Carbonic Anhydrase CO2->CA Catalyzes HCO3 HCO3- + H+ H2CO3->HCO3 pH_reg pH Regulation, Ion Transport, Biosynthesis HCO3->pH_reg Inhibitor n-Methylhydrazine- carboxamide Inhibitor->CA Inhibition

References

Application Notes and Protocols for the Derivatization of n-Methylhydrazinecarboxamide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylhydrazinecarboxamide, a derivative of hydrazine, is a compound of interest in pharmaceutical and chemical research. Due to its polarity and potential thermal instability, direct analysis by common chromatographic techniques can be challenging. Derivatization is a crucial step to enhance volatility for Gas Chromatography (GC) and improve detection for High-Performance Liquid Chromatography (HPLC). These application notes provide detailed protocols for the derivatization of this compound for subsequent analysis by GC-Mass Spectrometry (GC-MS) and HPLC with UV or MS detection.

Principle of Derivatization

Derivatization chemically modifies a compound to produce a new compound with properties more suitable for a specific analytical method.[1] For GC analysis, the primary goal is to increase the volatility and thermal stability of this compound by replacing active hydrogen atoms on the hydrazine and amide groups with nonpolar groups.[2] For HPLC analysis, derivatization aims to attach a chromophore or fluorophore to the molecule to enhance its detectability.[3][4]

Protocol 1: GC-MS Analysis via Silylation

This protocol details the derivatization of this compound using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a more volatile trimethylsilyl (TMS) derivative suitable for GC-MS analysis. This method is adapted from a protocol for a structurally similar compound, N-phenylhydrazine-1,2-dicarboxamide.[5]

Experimental Protocol

1. Reagents and Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (silylation grade)

  • Ethyl acetate (GC grade)

  • Sample vials (2 mL) with caps

  • Heating block or oven

  • GC-MS system

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: For analysis of this compound in a sample matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the analyte. The final extract should be evaporated to dryness before derivatization.

3. Derivatization Procedure:

  • Accurately weigh 1-5 mg of the dry sample or the dried extract into a 2 mL vial.[6]

  • Add 100 µL of pyridine to the vial to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[5]

  • Seal the vial tightly and mix the contents thoroughly.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.[5]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

4. GC-MS Parameters (Suggested):

  • Injection Volume: 1-2 µL[6]

  • Injector Temperature: 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Dry Sample/Extract Sample->Dry Extraction & Evaporation Add_Solvent Add Pyridine Dry->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent Heat Heat at 70°C for 30 min Add_Reagent->Heat Cool Cool to RT Heat->Cool Derivatized_Sample TMS-derivatized Sample Cool->Derivatized_Sample Inject Inject into GC-MS Derivatized_Sample->Inject Acquire Data Acquisition Inject->Acquire Analyze Data Analysis Acquire->Analyze cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous/Solvent Sample of This compound Add_Reagent Add Aldehyde (e.g., Salicylaldehyde) Sample->Add_Reagent React React at RT for 15-30 min Add_Reagent->React Derivatized_Sample Hydrazone Derivative React->Derivatized_Sample Inject Inject into HPLC-UV/MS Derivatized_Sample->Inject Acquire Data Acquisition Inject->Acquire Analyze Data Analysis Acquire->Analyze

References

Application of n-Methylhydrazinecarboxamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylhydrazinecarboxamide, a versatile and reactive building block, serves as a valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a carboxamide group, allows for its participation in diverse cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds utilizing this compound: pyrazoles, pyridazinones, and 1,2,4-triazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their wide-ranging biological activities.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this context, this compound can react with various 1,3-diketones or β-keto esters to yield N-carbamoylmethyl-substituted pyrazoles. The reaction proceeds via a cyclocondensation mechanism, where the more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide

This protocol is adapted from the general procedure for the synthesis of 1,3,5-substituted pyrazoles from hydrazines and β-diketones.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Logical Workflow for Pyrazole Synthesis

reagents This compound + Acetylacetone reaction Reflux (4-6h) reagents->reaction solvent Ethanol (Solvent) solvent->reaction catalyst Glacial Acetic Acid (Catalyst) catalyst->reaction workup Solvent Evaporation reaction->workup purification Recrystallization or Column Chromatography workup->purification product 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide purification->product

Caption: General workflow for the synthesis of a substituted pyrazole.

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. A common synthetic route involves the cyclocondensation of γ-keto acids with hydrazine derivatives. The reaction of this compound with a γ-keto acid would lead to the formation of an N-carbamoylmethyl-substituted dihydropyridazinone, which can be subsequently aromatized if desired.

Experimental Protocol: Synthesis of 2-(N-methylcarbamoylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the general synthesis of pyridazinones from γ-keto acids and substituted hydrazines.[1]

Materials:

  • This compound

  • 4-Oxo-4-phenylbutanoic acid

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Combine this compound (1.0 eq) and 4-oxo-4-phenylbutanoic acid (1.0 eq) in a round-bottom flask.

  • Add ethanol or glacial acetic acid as the solvent.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reaction Pathway for Pyridazinone Synthesis

start This compound + γ-Keto Acid intermediate Hydrazone Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Dehydration product N-Substituted Dihydropyridazinone cyclization->product

Caption: Key steps in the formation of a pyridazinone ring.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. One versatile method for their synthesis involves the cyclization of thiosemicarbazide derivatives. This compound can be converted to the corresponding N-methyl-2-(thiocarbamoyl)hydrazine-1-carboxamide, which can then undergo cyclization in the presence of a base to form a 1,2,4-triazole-3-thione.

Experimental Protocol: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol from a thiocarbohydrazide derivative of this compound

This protocol is adapted from general procedures for synthesizing 1,2,4-triazole-3-thiones.

Part 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

  • Add an equimolar amount of an isothiocyanate (e.g., phenyl isothiocyanate) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The resulting thiosemicarbazide derivative often precipitates and can be collected by filtration.

Part 2: Cyclization to the 1,2,4-Triazole-3-thione

  • Suspend the thiosemicarbazide derivative from Part 1 in an aqueous solution of a base (e.g., 2M sodium hydroxide).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Workflow for 1,2,4-Triazole Synthesis

cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization start This compound + Isothiocyanate intermediate Thiosemicarbazide Derivative start->intermediate cyclization Base-catalyzed Cyclization (Reflux) intermediate->cyclization acidification Acidification cyclization->acidification product 1,2,4-Triazole-3-thione acidification->product

Caption: Two-part workflow for 1,2,4-triazole synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of the discussed heterocyclic compounds using substituted hydrazines. Note: This data is based on general procedures and may vary for reactions specifically using this compound. Researchers should optimize these conditions for their specific substrates.

HeterocycleReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
PyrazoleSubstituted Hydrazine + 1,3-DiketoneEthanolAcetic AcidReflux4-670-95
PyridazinoneSubstituted Hydrazine + γ-Keto AcidEthanol/Acetic Acid-Reflux6-860-85
1,2,4-TriazoleThiosemicarbazide DerivativeAq. NaOH-Reflux4-675-90

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis of pyrazoles, pyridazinones, and 1,2,4-triazoles. The adaptability of these methods allows for the generation of compound libraries for screening in drug discovery and for the development of novel functional materials. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

n-Methylhydrazinecarboxamide as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide, is a derivative of semicarbazide that has garnered interest in coordination chemistry. Its structure, featuring multiple potential donor atoms (two nitrogen atoms and one oxygen atom), allows it to act as a versatile ligand, forming stable complexes with various transition metal ions. These metal complexes are subjects of research for their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents, owing to the diverse biological activities exhibited by the broader class of hydrazone and semicarbazone compounds. This document provides an overview of the synthesis, properties, and potential applications of this compound and its metal complexes, along with generalized experimental protocols.

Synthesis of this compound

The synthesis of 4-substituted semicarbazides, such as this compound, can be achieved through various methods. A common approach involves the reaction of an isocyanate with hydrazine or the reaction of a carbamate with hydrazine.

Experimental Protocol: General Synthesis of 4-Alkylsemicarbazides

This protocol is a generalized procedure that can be adapted for the synthesis of this compound.

Materials:

  • Methyl isocyanate

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl isocyanate in anhydrous ethanol under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of hydrazine hydrate to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound product under vacuum.

  • Characterize the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Coordination Chemistry of this compound

This compound can act as a bidentate or tridentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

General Experimental Protocol for the Synthesis of Metal Complexes

This protocol outlines a general method for the synthesis of transition metal complexes with this compound.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂)

  • Methanol or ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the chosen metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain complexes with different stoichiometries.

  • The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates the formation of the complex.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid complex by filtration, wash it with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

  • Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography to determine its structure and properties.

Potential Applications

Metal complexes of ligands structurally related to this compound, such as other semicarbazones and thiosemicarbazones, have shown promising biological activities. While specific data for this compound complexes is limited in the public domain, the following applications are areas of active research for this class of compounds.

Anticancer Activity

Hydrazone and semicarbazone metal complexes are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.

While a specific signaling pathway for this compound complexes is not yet elucidated, related compounds are thought to interfere with key cellular processes.

anticancer_pathway cluster_complex Metal Complex cluster_cell Cancer Cell MetalComplex This compound Metal Complex CellCycle Cell Cycle Progression MetalComplex->CellCycle Inhibition Apoptosis Apoptosis MetalComplex->Apoptosis Induction Enzyme Key Enzymes (e.g., Kinases) MetalComplex->Enzyme Inhibition

Caption: Potential mechanisms of anticancer activity.

Antimicrobial Activity

The coordination of semicarbazone-type ligands to metal ions has been shown to enhance their antimicrobial properties. This is often attributed to the increased lipophilicity of the complexes, which facilitates their transport across microbial cell membranes.

Experimental Workflows

The development and characterization of this compound metal complexes typically follow a structured workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Catalytic Evaluation LigandSynth Synthesis of This compound ComplexSynth Synthesis of Metal Complexes LigandSynth->ComplexSynth Structural Structural Characterization (X-ray, IR, NMR, UV-Vis) ComplexSynth->Structural Anticancer Anticancer Activity Assays (e.g., MTT, Apoptosis) Structural->Anticancer Antimicrobial Antimicrobial Activity Assays (e.g., MIC) Structural->Antimicrobial Catalytic Catalytic Activity Studies Structural->Catalytic

Caption: General experimental workflow.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound complexes in the public domain, the following table provides a template for the types of data that should be collected and organized for these compounds. Data for a related compound, a Ni(II) complex of 4-methyl-3-thiosemicarbazide, is included for illustrative purposes.

PropertyNi(II)-(4-methyl-3-thiosemicarbazide)₂[M(this compound)ₓ]
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
Metal-Ligand Bonds (Å)
M-N (hydrazine)Data not availableTo be determined
M-N (amide)Data not availableTo be determined
M-O (carbonyl)Data not availableTo be determined
Coordination Geometry Square planarTo be determined
IR Spectroscopy (cm⁻¹)
ν(C=O)Shift upon coordinationTo be determined
ν(N-H)Shift upon coordinationTo be determined
ν(M-N)Appearance of new bandTo be determined
ν(M-O)Appearance of new bandTo be determined
UV-Vis (nm, ε)
Ligand Field (d-d)Transitions observedTo be determined
Charge TransferTransitions observedTo be determined
Biological Activity
IC₅₀ (µM) - Cancer CellData not availableTo be determined
MIC (µg/mL) - BacteriaData not availableTo be determined

Conclusion

This compound presents a promising scaffold for the development of novel coordination complexes with potential applications in medicinal chemistry and catalysis. The generalized protocols provided herein offer a starting point for the synthesis and characterization of these compounds. Further research is required to fully elucidate the coordination behavior, structure-activity relationships, and specific mechanisms of action of this compound metal complexes. The systematic collection and reporting of quantitative data will be crucial for advancing the understanding and application of this intriguing class of ligands.

Application Notes and Protocols for Studying the Reaction Kinetics of n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental framework for determining the reaction kinetics (e.g., rate law, rate constants, and activation energy) of n-Methylhydrazinecarboxamide in an aqueous solution. This document outlines the necessary equipment, detailed protocols for experimental execution and analysis, and methods for data presentation.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research due to its structural relation to hydrazine derivatives, which are known for their reactivity and biological activity. Understanding the reaction kinetics of this compound is crucial for predicting its stability, degradation pathways, and potential interactions in various chemical and biological systems. This application note details a robust experimental setup for studying its decomposition or reaction kinetics in a controlled laboratory setting.

The proposed methodology employs a batch reactor system with precise temperature control and utilizes High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the reactant concentration over time. An alternative Gas Chromatography (GC) method is also discussed.

Experimental Setup

A well-controlled experimental setup is paramount for acquiring high-quality kinetic data. A batch reactor is ideal for this purpose, allowing for uniform temperature and concentration throughout the reaction.[1][2]

Key Equipment:

  • Jacketed Glass Reactor: A 100-250 mL jacketed glass vessel to allow for precise temperature control via a circulating fluid.[1]

  • Circulating Water Bath: A programmable water bath to maintain a constant temperature (e.g., ±0.1 °C) by circulating water or another thermal fluid through the reactor jacket.[3][4][5]

  • Magnetic Stirrer and Stir Bar: To ensure the reaction mixture is homogeneous and well-mixed.[1]

  • Digital Thermometer: To monitor the temperature of the reaction mixture directly.

  • Syringes and Needles: For precise addition of reactants and extraction of samples.

  • Stopwatch/Timer: To accurately record reaction times.

  • Quenching Bath: An ice-water bath or a container with a quenching solution to stop the reaction in the collected samples immediately.

  • Analytical Instrumentation: HPLC-UV/MS or GC-MS system for quantitative analysis.

Experimental Protocols

Reagent and Solution Preparation
  • Solvent Preparation: Prepare the desired reaction solvent (e.g., deionized water, buffer solution of a specific pH). Degas the solvent to remove dissolved oxygen, which might interfere with the reaction, by sparging with an inert gas like nitrogen or by using a sonicator.

  • Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent. The concentration should be accurately known.

  • Reactant Solutions: If studying a bimolecular reaction, prepare an accurate stock solution of the other reactant.

  • Analytical Standards: Prepare a series of calibration standards of this compound at known concentrations covering the expected range of the kinetic run. These will be used to generate a calibration curve for the analytical instrument.

Protocol for a Kinetic Run (Decomposition Study)
  • System Equilibration: Set the circulating water bath to the desired reaction temperature (e.g., 40 °C) and allow the jacketed reactor containing the initial volume of solvent to equilibrate for at least 20-30 minutes.[6]

  • Initiate Reaction: Start the magnetic stirrer at a constant rate to ensure rapid mixing. Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated solvent in the reactor. Start the timer immediately upon addition (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise volume of the reaction mixture (e.g., 100 µL) using a syringe.[6]

  • Quenching: Immediately transfer the collected sample into a vial containing a known volume of cold solvent or a specific quenching agent to stop the reaction. This step is crucial to ensure the measured concentration reflects the concentration at the exact sampling time. Rapid dilution in a cold mobile phase is often sufficient.

  • Sample Storage: Store the quenched samples at a low temperature (e.g., 4 °C) until analysis to prevent any further degradation.

  • Analysis: Analyze the samples using a validated analytical method (see Protocol 3.3) to determine the concentration of this compound.

  • Repeat at Different Temperatures: Repeat the entire procedure at different temperatures (e.g., 50 °C, 60 °C, 70 °C) to determine the temperature dependence of the reaction rate and calculate the activation energy.[7]

Analytical Protocol for Quantification

Due to its polarity, this compound is well-suited for analysis by HPLC.[8][9][10] Gas chromatography often requires a derivatization step for such polar and reactive compounds.[11][12][13]

Method 1: HPLC-UV/MS

  • Chromatographic System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A column suitable for polar compounds, such as a polar-endcapped C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8][14]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate in water) and an organic solvent (e.g., acetonitrile). The high aqueous content is necessary for retention on reversed-phase columns.[15]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound, or MS detection for higher selectivity and sensitivity.

  • Quantification: Generate a calibration curve by plotting the peak area of the analytical standards versus their known concentrations. Use this curve to determine the concentration of this compound in the experimental samples.

Method 2: GC-MS with Derivatization (Alternative)

  • Derivatization: In a vial, mix the sample with a derivatizing agent such as pentafluorobenzaldehyde (PFB) or acetone in a suitable solvent.[12][13] The agent reacts with the hydrazine moiety to form a more volatile and thermally stable derivative (e.g., an azine).

  • Extraction: Extract the derivative into an organic solvent like hexane.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).

    • Oven Program: A temperature ramp starting at a low temperature to separate the solvent and finishing at a high temperature to elute the derivative.

    • Detector: Mass spectrometer operating in scan or selected ion monitoring (SIM) mode for quantification.

Data Presentation and Analysis

Quantitative data should be organized systematically to facilitate kinetic analysis.

Concentration vs. Time Data

Raw data from each kinetic run should be tabulated clearly.

Time (minutes)Peak Area (Arbitrary Units)Concentration (mol/L)
01543200.1000
21412500.0915
51254800.0813
101023400.0663
20701500.0455
40358900.0232
60182300.0118
Table 1: Example of concentration vs. time data for a kinetic run at 50 °C.
Determination of Reaction Order and Rate Constant

The reaction order can be determined by plotting the concentration data in different ways (integral method) or by calculating initial rates at different starting concentrations (method of initial rates).[16][17][18] For example, for a suspected first-order reaction, a plot of ln[Concentration] vs. Time should yield a straight line with a slope of -k, where k is the rate constant.

Summary of Kinetic Parameters

The calculated rate constants at different temperatures can be used to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹)ln(k)1/T (K⁻¹)
40313.151.5 x 10⁻⁴-8.800.00319
50323.154.5 x 10⁻⁴-7.710.00309
60333.151.2 x 10⁻³-6.730.00300
70343.153.0 x 10⁻³-5.810.00291
Table 2: Summary of rate constants at different temperatures for Arrhenius plot analysis.

A plot of ln(k) versus 1/T (Arrhenius plot) will have a slope of -Ea/R, from which the activation energy can be calculated.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_analysis 3. Analysis Phase cluster_data 4. Data Processing prep_reagents Prepare & Calibrate Reagents and Standards setup_reactor Assemble & Equilibrate Batch Reactor to Temp prep_reagents->setup_reactor initiate_reaction Initiate Reaction (t=0) setup_reactor->initiate_reaction sampling Collect Samples at Timed Intervals initiate_reaction->sampling quench Quench Samples Immediately sampling->quench hplc_analysis Quantitative Analysis (HPLC or GC) quench->hplc_analysis quantify Determine Concentration hplc_analysis->quantify gen_cal_curve Generate Calibration Curve gen_cal_curve->quantify plot_data Plot Conc. vs. Time quantify->plot_data determine_order Determine Reaction Order & Rate Constant (k) plot_data->determine_order arrhenius Arrhenius Plot (ln(k) vs 1/T) determine_order->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

Caption: Workflow for the kinetic study of this compound.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylhydrazinecarboxamide is a hydrazine derivative, a class of compounds with diverse applications in pharmaceuticals and industry.[1] Due to their reactive nature, hydrazine derivatives can pose health risks, including cytotoxicity, mutagenicity, and carcinogenicity.[1] The toxic effects of hydrazines are often attributed to their biotransformation into reactive species that can lead to oxidative stress, DNA damage, and subsequent cell death.[1][2] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in its safety assessment and potential therapeutic development.

These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxicity of this compound. The protocols detailed below—the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for apoptosis—are foundational methods in toxicology and drug screening.[3][4][5] Adherence to these standardized procedures will enable researchers to generate reliable and reproducible data to characterize the cytotoxic profile of this compound.

Recommended Cell Lines

The choice of cell line is crucial for relevant cytotoxicity testing.[6] It is recommended to use cell lines that are representative of potential target tissues. For general cytotoxicity screening, a panel of cell lines is often employed. Below are some suggested cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity, as the liver is a primary site of metabolism for many xenobiotics.[2]

  • A549 (Human Lung Carcinoma): Useful for evaluating toxicity in the context of inhalation exposure.

  • HEK293 (Human Embryonic Kidney): A commonly used cell line for general toxicity screening.

  • Primary Cells: For more physiologically relevant data, primary cells from the target organ of interest should be considered, although they are more challenging to culture.[7]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[3][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9][11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.[4][13]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • LDH Assay Kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a no-cell control (medium only), a vehicle control (cells treated with vehicle), a positive control (cells treated with a lysis solution provided in the kit to induce maximum LDH release), and experimental wells.[2][14]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[14] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release in treated cells to the maximum LDH release from the positive control.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using trypsin-EDTA. Neutralize the trypsin with serum-containing medium and collect the cells.[5] Also, collect the supernatant to include any floating dead cells.

    • Suspension cells: Collect the cells by centrifugation.[5]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1-5 x 10⁶ cells/mL.[17] Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay) of Cell Lines Treated with this compound for 48 hours

Concentration (µM)HepG2 (% Viability ± SD)A549 (% Viability ± SD)HEK293 (% Viability ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 3.9
195.2 ± 3.898.1 ± 4.296.5 ± 3.1
1082.1 ± 5.685.4 ± 6.388.2 ± 4.7
5051.3 ± 4.958.7 ± 5.562.1 ± 5.0
10025.8 ± 3.130.2 ± 4.035.6 ± 3.8
25010.5 ± 2.412.9 ± 2.815.4 ± 2.9
IC₅₀ (µM) ~50 ~65 ~70

Data are representative and should be replaced with experimental results.

Table 2: Membrane Integrity (LDH Assay) of Cell Lines Treated with this compound for 48 hours

Concentration (µM)HepG2 (% Cytotoxicity ± SD)A549 (% Cytotoxicity ± SD)HEK293 (% Cytotoxicity ± SD)
0 (Vehicle Control)5.2 ± 1.14.8 ± 0.94.5 ± 1.0
18.1 ± 1.57.5 ± 1.36.9 ± 1.2
1020.4 ± 2.818.9 ± 2.515.3 ± 2.1
5048.7 ± 4.142.3 ± 3.838.6 ± 3.5
10072.5 ± 5.968.1 ± 5.261.7 ± 4.9
25089.3 ± 6.785.4 ± 6.180.2 ± 5.8

Data are representative and should be replaced with experimental results.

Table 3: Apoptosis Analysis (Annexin V/PI Staining) of HepG2 Cells Treated with this compound for 24 hours

Concentration (µM)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
0 (Vehicle Control)95.12.51.80.6
5060.325.810.23.7
10035.740.118.55.7

Data are representative and should be replaced with experimental results.

Visualization of Pathways and Workflows

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HepG2, A549) Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Serial Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay Incubation->Apoptosis Readout Measure Absorbance/ Fluorescence MTT->Readout LDH->Readout Apoptosis->Readout Flow Cytometry Data_Processing Calculate % Viability/ % Cytotoxicity/ % Apoptosis Readout->Data_Processing IC50 Determine IC50 Value Data_Processing->IC50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Oxidative_Stress_Pathway cluster_inducer Inducer cluster_cellular Cellular Response cluster_outcome Outcome NMHC n-Methylhydrazine- carboxamide ROS ↑ Reactive Oxygen Species (ROS) NMHC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of this compound-induced cytotoxicity via oxidative stress.

Apoptosis_Signaling_Pathway cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Stimuli Oxidative Stress/ DNA Damage Bcl2 Bcl-2 Family (Bax/Bak activation) Stimuli->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis signaling pathway potentially activated by this compound.

Conclusion

The protocols and guidelines presented here offer a robust framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of the compound's potential toxic effects. The provided templates for data presentation and the diagrams of relevant signaling pathways will aid in the interpretation and communication of the experimental findings. This information is essential for making informed decisions regarding the safety and future development of this compound.

References

Application Notes and Protocols: N-Methylhydrazinecarboxamide as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of n-Methylhydrazinecarboxamide as a foundational scaffold in the synthesis of novel pharmaceutical agents. The inherent reactivity of its hydrazine and carboxamide moieties makes it a valuable precursor for generating diverse molecular libraries, particularly for screening against cancer and microbial targets. This document outlines the synthetic protocols, presents key biological activity data, and illustrates the relevant signaling pathways for derivatives of this compound.

Introduction to this compound in Drug Discovery

This compound, also known as 4-methylsemicarbazide, is a member of the hydrazinecarboxamide family. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its capacity to form compounds with a wide array of biological activities.[1] The primary application of this compound in pharmaceutical development is as a precursor for the synthesis of N-methyl-substituted semicarbazones. This is typically achieved through a condensation reaction with various aldehydes and ketones. The resulting N-methylsemicarbazones have demonstrated significant potential as anticancer and antimicrobial agents.[2][3] The presence of the N-methyl group can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

Synthetic Protocol: General Procedure for the Synthesis of N-Methylsemicarbazones

The synthesis of N-methylsemicarbazones from this compound is a straightforward condensation reaction. This protocol provides a general method that can be adapted for a variety of aldehyde and ketone substrates.

Objective: To synthesize a target N-methylsemicarbazone by reacting this compound with a selected aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Ethanol or other suitable alcohol solvent

  • Glacial acetic acid (catalyst)

  • Sodium acetate (optional, as a buffer)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.

  • To this solution, add the selected aldehyde or ketone (1.0-1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops). For sensitive substrates, a solution of sodium acetate in water can be added to buffer the reaction mixture.

  • The reaction mixture is then typically stirred at room temperature or gently refluxed for a period of 1 to 4 hours, monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction, the mixture is cooled to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • The solid product is collected by filtration, washed with cold ethanol or water, and then dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[5]

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Dissolve & Mix Dissolve & Mix This compound->Dissolve & Mix Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Dissolve & Mix Catalysis (Acetic Acid) Catalysis (Acetic Acid) Dissolve & Mix->Catalysis (Acetic Acid) Stir/Reflux Stir/Reflux Catalysis (Acetic Acid)->Stir/Reflux Cooling & Precipitation Cooling & Precipitation Stir/Reflux->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Drying & Recrystallization Drying & Recrystallization Filtration & Washing->Drying & Recrystallization Final Product Final Product Drying & Recrystallization->Final Product

Synthetic workflow for N-methylsemicarbazones.

Biological Activities and Quantitative Data

Derivatives of hydrazinecarboxamide, particularly semicarbazones, have shown promising activity against a range of cancer cell lines and microbial pathogens. The following tables summarize representative quantitative data for these classes of compounds. While direct data for this compound-derived pharmaceuticals is limited in publicly available literature, the data for closely related semicarbazones are presented to illustrate the potential of this scaffold.

Table 1: Anticancer Activity of Semicarbazone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazoline SemicarbazonesA549 (Lung)0.027 - 0.5[6]
Quinazoline SemicarbazonesHepG2 (Liver)Nanomolar range[6]
Quinazoline SemicarbazonesMCF-7 (Breast)Nanomolar range[6]
Quinazoline SemicarbazonesPC-3 (Prostate)Nanomolar range[6]
ThiosemicarbazonesVarious11.38 - 24.4[7]
ThiosemicarbazonesGLC-4 (Lung)Varies[8]

Table 2: Antimicrobial Activity of (Thio)semicarbazone Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
N-methyl thiosemicarbazonesE. coli<50[2]
ThiosemicarbazonesB. subtilisVaries[9]
ThiosemicarbazonesS. aureusVaries[9]
Hydroxy SemicarbazonesS. aureusVaries[10]
Hydroxy SemicarbazonesE. coliVaries[10]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Several quinazoline-based semicarbazone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[6] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[11] Dysregulation of the EGFR pathway is a common feature in many types of cancer.

EGFR Signaling Pathway and Inhibition:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF EGF->EGFR Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptosis STAT->Transcription Inhibitor Semicarbazone Inhibitor Inhibitor->EGFR Inhibits Kinase Activity Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Transcription->Cell Proliferation, Survival, Migration

EGFR signaling pathway and point of inhibition.

As illustrated, semicarbazone-based inhibitors can block the tyrosine kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways.[11][12][13] This leads to a reduction in cancer cell proliferation and survival.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized N-methylsemicarbazones against EGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (N-methylsemicarbazones) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader capable of luminescence detection

  • White, opaque 96-well microplates

Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).

  • Add the EGFR kinase to each well and incubate for 10-15 minutes at room temperature.

  • Add the peptide substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Read the luminescence on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of the Experimental Workflow:

G Start Start Prepare Reagents Prepare Serial Dilutions of Test Compounds Start->Prepare Reagents Plate Setup Add Buffer, Compounds, and EGFR Kinase to Plate Prepare Reagents->Plate Setup Reaction Initiation Add Substrate and ATP Plate Setup->Reaction Initiation Incubation Incubate at 30°C Reaction Initiation->Incubation Reaction Termination Stop Reaction & Measure ADP Production Incubation->Reaction Termination Data Acquisition Read Luminescence Reaction Termination->Data Acquisition Data Analysis Calculate % Inhibition and IC50 Data Acquisition->Data Analysis End End Data Analysis->End

Workflow for in vitro EGFR kinase inhibition assay.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of novel pharmaceutical candidates. The straightforward synthesis of N-methylsemicarbazones allows for the rapid generation of diverse compound libraries. The demonstrated anticancer and antimicrobial activities of the broader semicarbazone class, coupled with the potential for targeted inhibition of key signaling pathways like EGFR, underscore the significant potential of this compound in modern drug discovery and development. Further exploration and optimization of derivatives from this scaffold are warranted to develop new therapeutic agents.

References

Troubleshooting & Optimization

optimizing reaction conditions for n-Methylhydrazinecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A facile and efficient method is a one-pot, two-step synthesis. This approach involves the in-situ formation of a methyl carbamate intermediate from methylamine, which then reacts with hydrazine to yield this compound. This method avoids the use of hazardous reagents like phosgene or isocyanates.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are:

  • Methylamine (or a solution in a suitable solvent)

  • A carbonyl source to form the carbamate intermediate, such as bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate.[1]

  • A non-nucleophilic base, such as triethylamine.[1]

  • Hydrazine hydrate.[1]

  • A suitable solvent, such as an alcohol for the second step.[1]

Q3: What are the potential side products in this synthesis, and how can they be minimized?

A3: Common side products include symmetrically substituted ureas (N,N'-dimethylurea) and carbohydrazide. The formation of symmetrical urea can be significant if less reactive carbamate precursors like phenyl chloroformate are used. The formation of carbohydrazide can occur from the reaction of a disubstituted carbamate intermediate with hydrazine. Monitoring the reaction progress, for instance by 1H NMR, can help in minimizing the formation of these byproducts by stopping the reaction at the optimal time.[1]

Q4: What are the expected yields for this reaction?

A4: The yields for the one-pot synthesis of 4-substituted semicarbazides are generally in the moderate to high range. For monosubstituted semicarbazides like this compound, yields can be quite good. The provided data for analogous compounds suggests that yields can vary based on the specific amine and reaction conditions used.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from the general method for the synthesis of 4-substituted semicarbazides.[1]

Step 1: In-situ formation of the methyl carbamate intermediate

  • In a round-bottom flask, dissolve methylamine in a suitable solvent.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate (1.0 equivalent) to the stirred solution at room temperature.

  • Allow the reaction to stir at room temperature for approximately 3-6 hours.[1]

  • Remove the solvent under vacuum to obtain the crude carbamate intermediate.

Step 2: Reaction with Hydrazine

  • To the flask containing the crude carbamate, add an alcohol solvent (e.g., ethanol) and hydrazine hydrate (1.2 equivalents).

  • Heat the mixture to reflux and maintain for 1-2 hours.[1]

  • The product, this compound, will often precipitate from the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the product with a cold solvent and dry under vacuum.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield Incomplete formation of the carbamate intermediate.Ensure the use of a sufficiently reactive carbonyl source. Monitor the first step by TLC or 1H NMR to confirm the consumption of methylamine.
Incomplete reaction with hydrazine.Ensure the reaction is refluxed for a sufficient amount of time. Consider increasing the amount of hydrazine hydrate slightly.
Presence of N,N'-dimethylurea as a major byproduct Use of a less reactive carbamate precursor (e.g., phenyl chloroformate) that favors the formation of the symmetrical urea.Use a more reactive precursor like bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate.[1]
Presence of carbohydrazide as a byproduct This is more common with disubstituted amines. For monosubstituted amines like methylamine, it is less of a concern.Monitor the reaction progress to avoid prolonged reaction times that might favor side reactions.[1]
Product is an oil or does not precipitate The product may be soluble in the reaction solvent.Try to precipitate the product by adding a non-polar co-solvent or by concentrating the solution and cooling it to a lower temperature. If precipitation fails, proceed with solvent extraction and column chromatography for purification.
Difficulty in removing triethylamine hydrochloride salt The salt may co-precipitate with the product.Wash the filtered product thoroughly with cold water to dissolve the salt.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields for 4-Substituted Semicarbazides

Starting AmineCarbonyl SourceReaction Time (Step 1)Reaction Time (Step 2)Yield Range (%)
Alkyl amines (general)bis(2,2,2-trifluoroethyl) carbonate6 hours1-2 hoursModerate to High[1]
Aryl amines (general)2,2,2-trifluoroethyl chloroformate3 hours1-2 hoursModerate to High[1]
Methylamine (expected)bis(2,2,2-trifluoroethyl) carbonate~6 hours~1-2 hoursHigh

Note: The yields are based on the general procedure for 4-substituted semicarbazides and may vary for the specific synthesis of this compound.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Reaction with Hydrazine A Methylamine + Triethylamine B Add Carbonyl Source (e.g., bis(2,2,2-trifluoroethyl) carbonate) A->B C Stir at Room Temperature (3-6 hours) B->C D Remove Solvent C->D E Add Hydrazine Hydrate + Alcohol Solvent D->E Crude Carbamate F Reflux (1-2 hours) E->F G Cool and Precipitate F->G H Filter and Dry G->H I I H->I This compound

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_logic Start Reaction Outcome LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReagents Check Reagent Reactivity & Stoichiometry LowYield->CheckReagents Yes IdentifyByproduct Identify Byproduct (e.g., by NMR) ImpureProduct->IdentifyByproduct Yes Success Successful Synthesis ImpureProduct->Success No CheckTimeTemp Verify Reaction Time & Temperature CheckReagents->CheckTimeTemp SymmetricalUrea Symmetrical Urea? IdentifyByproduct->SymmetricalUrea Carbohydrazide Carbohydrazide? SymmetricalUrea->Carbohydrazide No OptimizePrecursor Use More Reactive Carbamate Precursor SymmetricalUrea->OptimizePrecursor Yes OptimizeTime Reduce Reflux Time Carbohydrazide->OptimizeTime Yes Purify Purification (Recrystallization/Chromatography) Carbohydrazide->Purify No OptimizePrecursor->Purify OptimizeTime->Purify Purify->Success

Caption: Troubleshooting decision tree for this compound synthesis.

References

overcoming solubility issues with n-Methylhydrazinecarboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: n-Methylhydrazinecarboxamide

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and experimental use of this compound.

Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What are my first steps?

A1: Initial insolubility in neutral aqueous buffers is a common challenge with many small organic molecules. Follow this initial troubleshooting workflow:

  • Mechanical Agitation: Ensure the mixture is being vortexed or stirred vigorously for an adequate amount of time.

  • Gentle Heating: Warm the solution to 37°C in a water bath. Increased temperature can modestly improve the solubility and dissolution rate. Do not overheat, as it may risk compound degradation.

  • Sonication: Use a bath sonicator to break up any particle aggregates, which increases the surface area available for solvation. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating.

If the compound remains insoluble after these steps, you will likely need to employ cosolvents or adjust the pH of your buffer.

Q2: How do organic cosolvents help with solubility, and which ones are recommended?

A2: Organic cosolvents disrupt the hydrogen bonding network of water, creating a more favorable environment for less polar molecules to dissolve. The most common strategy is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the final aqueous buffer.

  • Recommended Cosolvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective choices.

  • Concentration Limits: It is critical to keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <1%, and often <0.1%) to avoid off-target effects on cells or protein activity. Always run a vehicle control (buffer + cosolvent) in your experiments.

For a detailed methodology, see Experimental Protocol 1: Preparing a Concentrated Stock Solution using a Cosolvent .

Q3: How does pH influence the solubility of this compound?

A3: The solubility of compounds with ionizable groups is often highly dependent on pH.[1][2][3][4] this compound contains basic amine and hydrazine functionalities.

  • In Acidic Conditions (Low pH): At a pH below the compound's pKa, the amine and hydrazine groups will be protonated. This positive charge generally increases the molecule's polarity and enhances its solubility in aqueous solutions.[1][4]

  • In Neutral or Basic Conditions (Higher pH): The compound will be in its less polar, uncharged form, which typically results in lower aqueous solubility.

Therefore, if your experimental conditions permit, decreasing the pH of the buffer can be an effective strategy to increase solubility. See Experimental Protocol 2: Solubility Enhancement by pH Adjustment .

Q4: I successfully dissolved the compound, but it precipitated when I added it to my cell culture media. Why did this happen and how can I fix it?

A4: This is a common issue known as "crashing out." It occurs when a concentrated stock solution (often in 100% organic solvent) is diluted too rapidly into an aqueous buffer where the compound's solubility is much lower. The organic solvent disperses, leaving the compound to precipitate in the now predominantly aqueous environment.

Solutions:

  • Slower Addition: Add the stock solution dropwise to the final buffer while vortexing or stirring vigorously. This allows for more gradual mixing and can prevent localized oversaturation.

  • Stepwise Dilution: Perform one or more intermediate dilutions. For example, dilute the 100% DMSO stock into a 1:1 mixture of DMSO and your final buffer, and then dilute that intermediate stock into the final buffer.

  • Reduce Final Concentration: The target concentration in your media may simply be above the compound's solubility limit under those conditions. Try working with a lower final concentration.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not widely published, the following table provides representative data for a similar small molecule to illustrate the effects of different dissolution strategies.

Buffer SystempHCosolvent (v/v)Temperature (°C)Max Achievable Concentration (mM)Notes
PBS7.4None25< 0.1Poor solubility; visible particulates
PBS7.40.5% DMSO250.5Significant improvement with minimal cosolvent
PBS7.41% Ethanol250.4Similar improvement to DMSO
Acetate Buffer5.0None251.5Markedly increased solubility in acidic conditions
PBS7.40.5% DMSO370.8Gentle heating further improves solubility

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution using a Cosolvent

  • Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated micropipettes

    • Vortex mixer

  • Methodology:

    • Weigh out the desired amount of solid this compound into a sterile vial.

    • Add the required volume of DMSO to achieve the target stock concentration (e.g., 100 mM).

    • Cap the vial tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be used if dissolution is slow.

    • Visually inspect the solution against a light source to ensure no particulates remain.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement by pH Adjustment

  • Objective: To dissolve this compound directly in an aqueous buffer by lowering the pH.

  • Materials:

    • This compound (solid)

    • Target aqueous buffer (e.g., 10 mM HEPES)

    • 1 M HCl solution

    • Calibrated pH meter

    • Stir plate and magnetic stir bar

  • Methodology:

    • Add the desired volume of the target aqueous buffer to a beaker with a stir bar.

    • While stirring, slowly add the weighed this compound powder. The solution will likely appear as a cloudy suspension.

    • Place the pH meter probe into the suspension.

    • Add 1 M HCl dropwise to the solution, allowing the pH to equilibrate after each drop.

    • Continue adding acid and monitoring the pH until the solution clarifies, indicating the compound has dissolved. Record the final pH.

    • Important: Ensure this final pH is compatible with your downstream application. If necessary, you may be able to carefully back-titrate with a base (e.g., 1 M NaOH), but be aware that the compound may precipitate again if the pH is raised too much.

Visual Guides

The following diagrams illustrate key workflows and concepts for addressing solubility issues.

G start Start: Compound is insoluble in buffer agitate 1. Mechanical Agitation (Vortex / Stir) start->agitate heat 2. Gentle Warming (e.g., 37°C) agitate->heat sonicate 3. Sonication heat->sonicate check1 Is it soluble? sonicate->check1 cosolvent Strategy A: Use Cosolvent (e.g., DMSO) See Protocol 1 check1->cosolvent No ph_adjust Strategy B: Adjust pH (Acidify) See Protocol 2 check1->ph_adjust No success Success: Compound is in solution check1->success Yes cosolvent->success fail Consider alternative buffer or formulation cosolvent->fail ph_adjust->success ph_adjust->fail

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_stock 1. Stock Solution Preparation cluster_dilution 2. Dilution into Aqueous Buffer solid Solid Compound stock Concentrated Stock (e.g., 100 mM in DMSO) solid->stock dmso 100% DMSO dmso->stock final Final Working Solution (<1% DMSO) stock->final Add dropwise while vortexing buffer Aqueous Buffer (e.g., PBS) buffer->final

Caption: Experimental workflow for preparing a working solution using a cosolvent.

References

purification strategies for high-purity n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of high-purity n-Methylhydrazinecarboxamide (4-methylsemicarbazide).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Potential impurities in the synthesis of this compound can arise from starting materials, side reactions, and degradation products. Common synthesis routes, such as the reaction of methyl isocyanate with hydrazine or the reaction of a methyl carbamate derivative with hydrazine, can lead to the following impurities:

  • Unreacted Starting Materials: Residual methyl isocyanate, methylamine, or hydrazine hydrate.

  • Side Products: Symmetrical disubstituted ureas or carbazates may form. For instance, the reaction of an amine with a carbamate can sometimes lead to side products.[1]

  • Degradation Products: this compound can be susceptible to hydrolysis, especially under harsh pH or high-temperature conditions during workup and purification.

Q2: What is the recommended primary purification method for this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[2][3][4] Given that this compound is soluble in polar solvents, suitable candidates could include:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • A mixture of polar solvents (e.g., ethanol/water)

A systematic solvent screening is recommended to identify the optimal solvent or solvent system for your specific purity requirements.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Low or No Crystal Formation Too much solvent was used: The solution is not saturated enough for crystals to form.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Supersaturation: The solution has cooled below its saturation point without crystal formation.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.Re-evaluate the solvent choice. Consider a less polar solvent or a solvent mixture.
"Oiling Out" Melting point depression: The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, use a solvent with a lower boiling point.
High concentration of impurities: Impurities can inhibit crystal lattice formation.Consider a preliminary purification step, such as a simple filtration or a wash, before recrystallization.
Colored Impurities in Crystals Colored impurities co-crystallize: The impurity has similar solubility properties to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the desired product.
Thermal decomposition: The compound or impurities may be degrading at the solvent's boiling point.Use a lower boiling point solvent or perform the dissolution at a temperature below the solvent's boiling point.
Poor Recovery/Low Yield Premature crystallization: The compound crystallizes during hot filtration.Use a heated filter funnel and preheat the receiving flask. Add a slight excess of hot solvent before filtration to ensure the compound remains dissolved.
Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.Allow the solution to cool for a longer period or use an ice bath to maximize crystal recovery.
Washing with warm solvent: The collected crystals are being dissolved during the washing step.Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Purity Issues Post-Purification
ProblemPotential CauseRecommended Solution
Purity below 95% Inefficient single recrystallization: A single recrystallization may not be sufficient to remove all impurities.Perform a second recrystallization to enhance purity.[5]
Incomplete removal of mother liquor: Residual mother liquor containing impurities remains on the crystals.Ensure the crystals are thoroughly washed with fresh, cold solvent after filtration.[5]
Presence of residual starting materials Incorrect stoichiometry in synthesis: An excess of a starting material was used.Optimize the stoichiometry of the synthetic reaction.
Inadequate purification: The chosen purification method is not effective at removing a specific starting material.Consider an alternative purification technique, such as column chromatography, if recrystallization is ineffective. For certain impurities, converting the product to a salt, precipitating it, and then converting it back to the free base can be an effective purification strategy.[5][6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound to high purity.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolve Complete dissolution add_solvent->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration if solids present cool Slow cooling dissolve->cool hot_filtration->cool ice_bath Ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end High-purity this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Recrystallization

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure Troubleshooting: Impure Product start Recrystallization Attempt no_crystals No Crystals Formed start->no_crystals Problem? oiling_out Oiling Out Occurred start->oiling_out Problem? low_yield Low Yield Obtained start->low_yield Problem? impure_product Product is Impure start->impure_product Problem? success Successful Purification start->success No Problem too_much_solvent Too much solvent? no_crystals->too_much_solvent supersaturated Supersaturated? no_crystals->supersaturated high_temp Solvent boiling point too high? oiling_out->high_temp premature_crystallization Premature crystallization? low_yield->premature_crystallization incomplete_cooling Incomplete cooling? low_yield->incomplete_cooling colored Colored impurities? impure_product->colored insufficient_purity Purity <95%? impure_product->insufficient_purity concentrate Concentrate solution too_much_solvent->concentrate seed_scratch Seed or scratch supersaturated->seed_scratch change_solvent Change solvent high_temp->change_solvent heat_funnel Use heated funnel premature_crystallization->heat_funnel cool_longer Cool longer/colder incomplete_cooling->cool_longer charcoal Use activated charcoal colored->charcoal recrystallize_again Recrystallize again insufficient_purity->recrystallize_again

Caption: Decision tree for troubleshooting common issues in recrystallization.

References

identifying and minimizing byproducts in n-Methylhydrazinecarboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals identify and minimize byproducts in reactions involving n-Methylhydrazinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential byproducts in reactions involving this compound?

A1: Based on the reactive moieties of this compound, several classes of byproducts can be anticipated. The primary byproducts often arise from oxidation, hydrolysis, or self-condensation reactions. Common undesirable products can include oxidation of the hydrazine group, hydrolysis of the carboxamide, and the formation of symmetrical hydrazines.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection of byproducts. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient can effectively separate this compound from potential impurities. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can help in identifying the molecular weights of the byproducts, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can elucidate their structures.

Q3: What are the initial steps to minimize byproduct formation?

A3: To minimize byproduct formation, it is crucial to control the reaction conditions strictly. This includes maintaining an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation, using anhydrous solvents to avoid hydrolysis, and controlling the reaction temperature, as higher temperatures can often lead to decomposition and side reactions. The quality of the starting materials is also critical; ensure the purity of your this compound and other reagents before starting the reaction.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Multiple peaks are observed in the HPLC chromatogram of your crude reaction mixture, aside from the starting material and the desired product.

  • The yield of the desired product is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Oxidation of Hydrazine Moiety Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use degassed solvents.Reduction or elimination of byproduct peaks corresponding to oxidized species.
Hydrolysis of Carboxamide Use anhydrous solvents and dry glassware. If an aqueous workup is necessary, perform it at a low temperature and for a minimal duration.Decrease in byproducts resulting from amide bond cleavage.
Self-Condensation or Dimerization Add the limiting reagent slowly to the reaction mixture to avoid high local concentrations. Optimize the reaction stoichiometry.Minimized formation of symmetrical hydrazines or other dimeric impurities.
Decomposition due to High Temperature Run the reaction at a lower temperature. Perform a temperature screening study to find the optimal balance between reaction rate and byproduct formation.Improved product purity and yield.
Issue 2: Difficulty in Isolating the Pure Product

Symptoms:

  • The isolated product shows persistent impurities even after standard purification techniques (e.g., column chromatography, recrystallization).

  • Co-elution of the product and a byproduct is observed during chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Similar Polarity of Product and Byproduct Modify the mobile phase composition in your HPLC or column chromatography. Consider using a different stationary phase.Improved separation between the product and the impurity.
Formation of an Azeotrope If distillation is used for purification, try a different solvent system or use a fractional distillation column.Successful separation of the product from the azeotropic impurity.
Product Instability on Silica Gel If using silica gel chromatography, consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent or using an alternative stationary phase like alumina.Prevention of product degradation during purification.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: General Procedure for Minimizing Oxidative Byproducts
  • Assemble the reaction glassware and dry it thoroughly in an oven.

  • Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Degas all solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.

  • Add the solvents and reagents to the reaction vessel under a positive pressure of the inert gas.

  • Maintain the inert atmosphere throughout the course of the reaction.

Visual Guides

Byproduct_Formation_Pathway Potential Byproduct Pathways NMHC n-Methylhydrazine- carboxamide Oxidized Oxidized Byproduct NMHC->Oxidized O₂ / Air Hydrolyzed Hydrolysis Product NMHC->Hydrolyzed H₂O SelfCondensation Self-Condensation Product NMHC->SelfCondensation Heat / Catalyst Troubleshooting_Workflow Troubleshooting Workflow for Impurities start Impurity Detected in HPLC identify Identify Byproduct (LC-MS, NMR) start->identify cause Determine Potential Cause identify->cause oxidation Oxidation? cause->oxidation Yes hydrolysis Hydrolysis? cause->hydrolysis No inert Implement Inert Atmosphere oxidation->inert temp High Temp? hydrolysis->temp No anhydrous Use Anhydrous Solvents hydrolysis->anhydrous Yes lower_temp Lower Reaction Temperature temp->lower_temp Yes reanalyze Re-run Reaction & Analyze inert->reanalyze anhydrous->reanalyze lower_temp->reanalyze

troubleshooting poor yield in the synthesis of n-Methylhydrazinecarboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-Methylhydrazinecarboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure all starting materials are pure and dry. Isocyanates are particularly sensitive to moisture, which can lead to the formation of undesired symmetrical ureas.[1] Methylhydrazine can degrade over time; using a freshly opened bottle or redistilled reagent is advisable.

  • Reaction Stoichiometry: An incorrect ratio of reactants is a common pitfall. While a 1:1 stoichiometry is typical, a slight excess of one reagent may be beneficial depending on the specific derivative being synthesized. However, a large excess of the isocyanate can lead to the formation of side products.

  • Reaction Temperature: Temperature control is critical. The reaction of methylhydrazine with an isocyanate is often exothermic. Insufficient cooling can lead to side reactions, while a temperature that is too low may result in an incomplete reaction. The optimal temperature should be determined empirically for each specific derivative.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as THF, dioxane, or acetonitrile are commonly used. The solvent should be anhydrous to prevent side reactions with the isocyanate.

  • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction prematurely will result in a low yield, while excessively long reaction times can lead to product degradation or the formation of byproducts.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. How can I minimize their formation?

The formation of byproducts is a common challenge in the synthesis of this compound derivatives.

  • Symmetrical Urea Formation: This is a frequent side reaction, especially if there is moisture in the reaction mixture. The isocyanate can react with water to form an unstable carbamic acid, which then decomposes to an amine. This amine can then react with another molecule of isocyanate to form a symmetrical urea. To mitigate this, ensure all glassware is flame-dried and use anhydrous solvents.

  • Over-reaction with Isocyanate: If the desired product has other reactive functional groups, the isocyanate may react with these as well, leading to a mixture of products. A slow, dropwise addition of the isocyanate to the methylhydrazine solution can help to minimize this by maintaining a low concentration of the isocyanate in the reaction mixture.

  • Carbohydrazide Formation: In some synthetic routes, particularly those involving carbamates, the secondary amine can be substituted by hydrazine, leading to the formation of carbohydrazide as a byproduct.[2] Monitoring the reaction closely, for instance by 1H NMR, can help to minimize the formation of this side product.[2]

Q3: The purification of my this compound derivative is proving difficult. What strategies can I employ?

Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Crystallization: Many this compound derivatives are solids and can be purified by recrystallization.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: If crystallization is not effective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., normal phase silica gel or reversed-phase C18) and eluent system will depend on the polarity of the target compound and the impurities. A good starting point for normal phase chromatography is a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Acid-Base Extraction: If your derivative has basic or acidic functional groups, an acid-base extraction can be an effective preliminary purification step to remove neutral impurities.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of a generic this compound derivative synthesis. Note that these are representative values and optimal conditions should be determined experimentally for each specific substrate.

EntryReactant A (Isocyanate)Reactant B (Methylhydrazine)SolventTemperature (°C)Time (h)Yield (%)Notes
11.0 eq1.0 eqTHF0 to RT475Standard conditions, good yield.
21.2 eq1.0 eqTHF0 to RT485Slight excess of isocyanate improves yield.
31.0 eq1.2 eqTHF0 to RT470Excess methylhydrazine does not improve yield.
41.0 eq1.0 eqDichloromethane0 to RT465Lower yield compared to THF.
51.0 eq1.0 eqTHF (wet)0 to RT440Significant decrease in yield due to symmetrical urea formation.
61.0 eq1.0 eqTHF50255Higher temperature leads to more byproducts and lower yield.

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives from an isocyanate and methylhydrazine.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methylhydrazine (1.0 equivalent) and anhydrous solvent (e.g., THF).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: The isocyanate (1.0-1.2 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred methylhydrazine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Setup Setup Reagents->Setup Solvent Solvent Solvent->Setup Glassware Glassware Glassware->Setup Cooling Cooling Setup->Cooling Addition Addition Cooling->Addition Stirring Stirring Addition->Stirring Concentration Concentration Stirring->Concentration Extraction Extraction Concentration->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Poor_Yield Poor Yield Reagent_Issues Reagent Issues Poor_Yield->Reagent_Issues Reaction_Conditions Reaction Conditions Poor_Yield->Reaction_Conditions Workup_Losses Workup/Purification Losses Poor_Yield->Workup_Losses Check_Purity Check Reagent Purity & Dryness Reagent_Issues->Check_Purity Optimize_Stoichiometry Optimize Stoichiometry Reagent_Issues->Optimize_Stoichiometry Optimize_Temp_Time Optimize Temp & Time (TLC) Reaction_Conditions->Optimize_Temp_Time Use_Anhydrous_Solvent Use Anhydrous Solvent Reaction_Conditions->Use_Anhydrous_Solvent Optimize_Purification Optimize Purification Method Workup_Losses->Optimize_Purification

Caption: Troubleshooting logic for addressing poor reaction yield.

signaling_pathway Start Methylhydrazine + Isocyanate Product n-Methylhydrazine- carboxamide Derivative Start->Product Desired Pathway Side_Product_1 Symmetrical Urea Start->Side_Product_1 Side Reaction Side_Product_2 Carbohydrazide Start->Side_Product_2 Side Reaction Moisture Moisture (H2O) Moisture->Side_Product_1 Excess_Hydrazine Excess Hydrazine (in carbamate route) Excess_Hydrazine->Side_Product_2

Caption: Reaction pathways in the synthesis of this compound derivatives.

References

Technical Support Center: Stabilizing n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of n-Methylhydrazinecarboxamide. The following information is curated to address potential issues and ensure the integrity of the compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage, it is recommended to store this compound at or below -20°C in a freezer. For short-term storage, such as during active use, maintaining the compound at 2-8°C in a refrigerator is advisable.

Q2: What type of container should I use to store this compound?

To minimize degradation, store this compound in amber or opaque glass vials with tightly sealed caps. This will protect the compound from light exposure. For sensitive applications, containers made of inert materials such as borosilicate glass are recommended.

Q3: Is an inert atmosphere necessary for storing this compound?

Yes, for optimal stability, it is recommended to store this compound under an inert atmosphere, such as argon or nitrogen. This helps to prevent oxidative degradation.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are believed to be oxidation and hydrolysis. The hydrazine moiety is susceptible to oxidation, which can be catalyzed by exposure to air and certain metal ions. Hydrolysis of the carboxamide group can also occur, particularly in non-neutral pH conditions.

Q5: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of this compound. Also, avoid contact with reactive metals that can catalyze decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture or air, leading to degradation.Discard the affected batch. For future storage, ensure the container is tightly sealed and consider storing under an inert atmosphere.
Inconsistent experimental results Degradation of the compound, leading to reduced purity and potency.Perform a purity analysis (e.g., HPLC) on the stored compound. If degradation is confirmed, acquire a fresh batch and adhere to strict storage protocols.
Precipitate formation in solution The compound may have limited solubility or may be degrading in the chosen solvent.Check the solubility of this compound in the solvent system. If solubility is not the issue, the precipitate may be a degradation product, indicating instability in that solvent. Prepare fresh solutions before each experiment.

Experimental Protocols

Protocol for Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the stability of this compound under specific storage conditions over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Amber HPLC vials

Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.

    • This will be your stock solution. Prepare working standards of appropriate concentrations by diluting the stock solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 25°C

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

  • Stability Study:

    • Divide a batch of this compound into several aliquots in amber vials.

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot and prepare a sample for HPLC analysis as described for the standard solution.

    • Analyze the sample by HPLC and quantify the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage remaining versus time to assess the degradation rate.

Visualizations

logical_relationship Troubleshooting Logic for this compound Instability A Start: Inconsistent Experimental Results B Check for changes in physical appearance A->B C Perform Purity Analysis (e.g., HPLC) B->C D Is Purity >95%? C->D E Review Experimental Protocol D->E Yes G Compound has degraded D->G No F Compound is likely stable. Issue may be in the experimental setup. E->F H Review Storage Conditions G->H I Were storage recommendations followed? (Temp, Light, Atmosphere) H->I J Procure new batch of compound I->J No M If issues persist, consider compound-solvent incompatibility I->M Yes K Implement strict storage protocols J->K L Re-evaluate experiment with new batch K->L

Caption: Troubleshooting workflow for unstable this compound.

experimental_workflow Experimental Workflow for Stability Assessment A Prepare this compound Aliquots B Store Aliquots under Varied Conditions (-20°C, 4°C, Room Temp) A->B C Define Time Points for Analysis (0, 1, 3, 6, 12 months) B->C D At Each Time Point, Prepare Sample for HPLC C->D E Perform HPLC Analysis D->E F Quantify Peak Area of Parent Compound E->F G Calculate Percentage Remaining vs. Time=0 F->G H Plot Degradation Curve and Determine Shelf-Life G->H

Caption: HPLC-based stability testing workflow.

addressing matrix effects in LC-MS analysis of n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of n-Methylhydrazinecarboxamide.

Troubleshooting Guide

Problem: Poor peak shape, signal suppression, or enhancement for this compound.

This is a common indication of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, this compound.[1][2][3] This can lead to inaccurate and unreliable quantification.[2][4]

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification start Poor Peak Shape / Signal Instability for this compound check_matrix Suspect Matrix Effects start->check_matrix quantify_me Quantify Matrix Effect (Post-Extraction Spike Experiment) check_matrix->quantify_me Confirm suspicion sample_prep Optimize Sample Preparation quantify_me->sample_prep Matrix effect > 15%? chromatography Adjust Chromatographic Conditions quantify_me->chromatography Matrix effect > 15%? internal_std Implement Stable Isotope-Labeled Internal Standard (SIL-IS) quantify_me->internal_std High precision required? re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate chromatography->re_evaluate internal_std->re_evaluate re_evaluate->sample_prep Further optimization needed end Reliable Quantification Achieved re_evaluate->end Matrix effect within acceptable limits

Caption: Troubleshooting workflow for addressing matrix effects.

Frequently Asked Questions (FAQs)

1. What are matrix effects and why are they a concern for this compound analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4]

2. How can I determine if my this compound analysis is affected by matrix effects?

The most common method to assess matrix effects is the post-extraction spike experiment.[1][5] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure.

Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100%

A value significantly different from 100% indicates the presence of matrix effects.

3. What are the primary strategies to mitigate matrix effects for this compound?

There are three main approaches to address matrix effects:

  • Optimization of Sample Preparation: More rigorous cleanup procedures can remove interfering matrix components.[2]

  • Chromatographic Separation: Modifying the LC method to better separate this compound from interfering compounds can reduce matrix effects.[2]

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[1][6][7]

4. Which sample preparation techniques are recommended for reducing matrix effects when analyzing this compound?

The choice of sample preparation method depends on the complexity of the matrix. Here are some common techniques, from least to most effective at removing interferences:

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts.[4]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[2]

  • Solid-Phase Extraction (SPE): Provides the most effective cleanup by utilizing specific sorbents to retain and elute the analyte, while washing away interfering components.[2]

Sample Preparation TechniqueRelative CostThroughputEffectiveness in Removing Interferences
Protein Precipitation (PPT)LowHighLow
Liquid-Liquid Extraction (LLE)MediumMediumMedium
Solid-Phase Extraction (SPE)HighLow-MediumHigh

5. How can I optimize my chromatographic method to minimize matrix effects?

  • Gradient Elution: Employ a gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol) and an additive like formic acid to improve separation.[8]

  • Column Chemistry: Test different reversed-phase column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and resolve this compound from matrix components.[8]

  • Flow Rate and Column Dimensions: Adjusting the flow rate or using a column with a smaller internal diameter can improve peak resolution.

6. Why is a stable isotope-labeled internal standard (SIL-IS) the preferred method for correcting matrix effects?

A SIL-IS for this compound (e.g., with ¹³C or ¹⁵N labels) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][7] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[3][7]

cluster_0 Analyte and SIL-IS in Ion Source cluster_1 Matrix Effect cluster_2 Detector Response cluster_3 Quantification Analyte This compound Suppression Ion Suppression (e.g., -30%) Analyte->Suppression SIL_IS SIL-n-Methylhydrazinecarboxamide SIL_IS->Suppression Analyte_Signal Analyte Signal (Suppressed) Suppression->Analyte_Signal SIL_IS_Signal SIL-IS Signal (Suppressed) Suppression->SIL_IS_Signal Ratio Ratio (Analyte / SIL-IS) Remains Constant Analyte_Signal->Ratio SIL_IS_Signal->Ratio

Caption: Logic of SIL-IS correction for matrix effects.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Pre-Extraction Spike): Spike this compound into the blank matrix at the same concentration as Set A before the extraction procedure. This set is used to determine recovery.

    • Set C (Post-Extraction Spike): Extract a blank matrix sample. Spike this compound into the final extract at the same concentration as Set A.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100%

    • RE (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100%

Illustrative Data:

Sample SetDescriptionMean Peak Area (n=3)
AThis compound in neat solution500,000
BPre-extraction spike in plasma382,500
CPost-extraction spike in plasma450,000
  • Matrix Effect: (450,000 / 500,000) x 100% = 90% (Indicates 10% ion suppression)

  • Recovery: (382,500 / 450,000) x 100% = 85%

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively clean up a plasma sample for the analysis of this compound, thereby minimizing matrix effects.

Methodology:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[9] Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: LC-MS/MS Analysis with Stable Isotope Dilution

Objective: To accurately quantify this compound in plasma samples using a stable isotope-labeled internal standard.

Methodology:

  • Sample Preparation: To 0.5 mL of each plasma sample, standard, and quality control, add 20 µL of the SIL-n-Methylhydrazinecarboxamide internal standard working solution (e.g., 500 ng/mL). Proceed with the SPE protocol described above.

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: Q1 90.1 -> Q3 44.1

      • SIL-n-Methylhydrazinecarboxamide: Q1 92.1 -> Q3 46.1

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/SIL-IS) against the concentration of the calibrators. Determine the concentration of this compound in the unknown samples from this curve.

References

Technical Support Center: Enhancing n-Methylhydrazinecarboxamide-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in n-Methylhydrazinecarboxamide-mediated coupling reactions. Our aim is to address specific experimental challenges to improve reaction efficiency and product outcomes.

Introduction

While this compound is primarily recognized as a versatile intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and anticancer agents, its application as a direct coupling reagent for amide bond formation is not conventional.[1] Challenges encountered when using it in this context are likely to mirror those of other "difficult" coupling reactions, especially those involving sterically hindered or electronically deactivated substrates like N-methylated amino acids.[2][3][4]

This guide provides troubleshooting strategies and alternative approaches based on well-established principles for overcoming difficult amide bond formations.

Frequently Asked Questions (FAQs)

Q1: We are observing very low to no product yield. What are the primary causes?

A1: Low or no yield in difficult coupling reactions is a common issue that can stem from several factors:

  • Incomplete Carboxylic Acid Activation: The primary role of a coupling reagent is to activate the carboxylic acid. If this compound is not efficiently performing this role, the reaction will not proceed. Standard, more potent coupling reagents are often required for challenging substrates.[5][6]

  • Low Nucleophilicity of the Amine: The amine component may be sterically hindered (e.g., an N-methyl amine) or electronically deactivated (e.g., an aniline derivative), reducing its ability to react with the activated acid.[3][4]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base selection are critical. The use of anhydrous solvents is crucial to prevent hydrolysis of the activated intermediate.[5]

  • Steric Hindrance: Bulky functional groups on either the carboxylic acid or the amine can physically block the reaction from occurring.[3][5]

Q2: How can we improve the activation of our carboxylic acid?

A2: If incomplete activation is suspected, consider the following:

  • Pre-activation: Stir the carboxylic acid with the coupling reagent and a suitable base for a period (e.g., 15-30 minutes) before adding the amine. This allows for the formation of the active intermediate.[5]

  • Use of Additives: While typically used with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can enhance reactivity and suppress side reactions.[5][7]

  • Alternative Reagents: For challenging couplings, more potent reagents are often necessary. Consider screening alternative coupling agents known for their high reactivity.[3]

Q3: What are the best solvents and bases to use for difficult couplings?

A3: The choice of solvent and base is critical for success:

  • Solvents: Anhydrous polar aprotic solvents are generally the best choice. Commonly used options include:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • N-Methyl-2-pyrrolidone (NMP)[5]

  • Bases: A non-nucleophilic, sterically hindered base is essential to minimize side reactions.

    • Diisopropylethylamine (DIPEA) is often the preferred choice due to its bulk.[5][8]

    • 2,4,6-Collidine is a weaker base that can be beneficial in cases where racemization is a significant concern.[8]

    • Avoid nucleophilic bases like pyridine, which can compete in the reaction.

Q4: We are observing significant side reactions, including racemization. How can these be minimized?

A4: Side reactions are a common cause of low purity and yield.

  • Racemization/Epimerization: This is a major concern when coupling chiral carboxylic acids.

    • Solution: Use additives known to suppress racemization, such as HOBt or OxymaPure.[5] Running the reaction at lower temperatures (e.g., 0 °C) can also be effective.[8] Phosphonium-based reagents like PyBOP are also known to minimize racemization.[9]

  • Guanidinylation: This can occur when using excess uronium/aminium-based reagents (like HATU), where the reagent reacts with the free amine, capping it irreversibly.[8]

    • Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent and employ a pre-activation step.[8]

Data Presentation: Comparative Performance of Coupling Reagents

For difficult couplings, such as those involving N-methylated amino acids, the choice of reagent is paramount. The following tables provide a comparative overview of commonly used, highly effective coupling reagents.

Reagent ClassReagentKey AdvantagesPotential Drawbacks
Aminium/Uronium Salts HATUHigh reactivity, effective for hindered couplings, suppresses racemization.[3][8]Can cause guanidinylation of the amine if used in excess.[3][8]
HCTUHigh reactivity, improved results in difficult peptide synthesis.[8]Byproducts can be difficult to remove.
COMUCoupling efficiencies comparable to HATU, safer handling profile (non-explosive byproducts).[8][10]Higher cost.
Phosphonium Salts PyBOPExcellent coupling efficiency, minimal racemization, byproducts are less hazardous than BOP.[9][11]Higher cost.
PyAOPHighly effective for coupling N-methyl amino acids.[11][12]Higher cost.
PyBrOPMore reactive than PyBOP, used for extremely difficult couplings.[11]Higher cost, potential for side reactions if not controlled.
Other T3P® (Propylphosphonic Anhydride)Effective for difficult couplings, byproducts are water-soluble and easily removed.[3]Can require slightly elevated temperatures.

Table 1: Qualitative Comparison of Alternative Coupling Reagents for Difficult Amide Bond Formations.

Coupling ReagentCrude Peptide Purity (%)Reference
HATU 95.2[9]
HBTU 93.8[9]
PyBOP 94.5[9]
COMU 96.1[9]
DIC/Oxyma 92.5[9]

Table 2: Comparison of Crude Peptide Purity for the Synthesis of GHRP-6 (a model peptide), indicating reagent efficiency.[9]

Experimental Protocols

The following are generalized protocols for commonly used alternative coupling reagents. Optimization for specific substrates is recommended.

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: General Procedure for Solid-Phase Peptide Coupling (SPPS) using HBTU

This protocol assumes a resin-bound peptide with a free N-terminal amine.

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the Boc- or Fmoc-protected amino acid (3 equivalents relative to resin capacity) and HBTU (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution from step 2 and allow it to pre-activate for 1-2 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using a Kaiser test (for Fmoc-SPPS). A negative test (yellow beads) indicates complete coupling.[7]

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Coupling Efficiency start Low or No Product Yield check_activation Is Carboxylic Acid Activation Complete? (Monitor by LC-MS if possible) start->check_activation check_amine Is the Amine Sterically Hindered or Deactivated? start->check_amine check_conditions Are Reaction Conditions Optimal? start->check_conditions activation_no No check_activation->activation_no Incomplete amine_yes Yes check_amine->amine_yes Yes conditions_no No check_conditions->conditions_no Suboptimal activation_solutions Implement Solutions: - Pre-activate acid with reagent - Increase reagent equivalents - Switch to a more potent reagent  (e.g., HATU, PyAOP, T3P) activation_no->activation_solutions outcome Improved Yield and Purity activation_solutions->outcome amine_solutions Implement Solutions: - Increase reaction time/temperature - Use a more potent coupling reagent - Convert acid to acid chloride (last resort) amine_yes->amine_solutions amine_solutions->outcome conditions_solutions Implement Solutions: - Use anhydrous solvents (DMF, NMP) - Use a hindered, non-nucleophilic base (DIPEA) - Optimize temperature (start at 0°C for racemization-prone substrates) conditions_no->conditions_solutions conditions_solutions->outcome Amide_Bond_Formation General Mechanism of Amide Bond Formation via Coupling Reagent cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) RCOOH->ActiveIntermediate + Coupling Reagent RNH2 Amine (R'-NH2) TetrahedralIntermediate Tetrahedral Intermediate CouplingReagent Coupling Reagent + Base ActiveIntermediate->TetrahedralIntermediate + Amine (Nucleophilic Attack) Amide Amide Product (R-CO-NHR') TetrahedralIntermediate->Amide Collapse Byproducts Byproducts (e.g., Urea, HOBt) TetrahedralIntermediate->Byproducts

References

resolving peak tailing issues in chromatography of n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of n-Methylhydrazinecarboxamide, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for polar, basic compounds like this compound is secondary interaction with silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions create an additional, undesirable retention mechanism, leading to asymmetrical peaks.[4][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. Since this compound is a basic compound, the pH of the mobile phase will influence both its ionization state and the ionization of the stationary phase's silanol groups.[6][7][8] Operating at a pH close to the analyte's pKa can result in a mixture of ionized and non-ionized forms, leading to peak distortion.[6][8] For basic compounds, adjusting the pH to be at least 2 units away from the pKa is recommended to ensure a consistent ionization state.[9]

Q3: Can my choice of column impact peak tailing for this compound?

A3: Absolutely. Using a modern, high-purity silica column is a good starting point. Columns that are "end-capped" are specifically designed to block many of the residual silanol groups, which significantly reduces peak tailing for polar and basic analytes.[1][2] Columns with polar-embedded phases can also provide shielding for basic compounds.[6]

Q4: What is column overload and could it be causing my peak tailing?

A4: Column overload occurs when the mass of the injected sample saturates the stationary phase.[3] This can lead to peak distortion, often appearing as tailing or fronting.[10] If you observe that all peaks in your chromatogram are tailing, you should consider the possibility of column overload.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing due to Secondary Silanol Interactions

This guide provides a step-by-step approach to mitigating peak tailing caused by interactions between this compound and the stationary phase.

Problem: The peak for this compound exhibits significant tailing (Asymmetry Factor > 1.2).

Workflow for Troubleshooting Secondary Interactions:

start Start: Peak Tailing Observed check_ph 1. Evaluate Mobile Phase pH start->check_ph ph_ok pH is optimal (2-3 units from pKa) check_ph->ph_ok adjust_ph Adjust pH to low range (e.g., 2.5-3.5) ph_ok->adjust_ph No check_buffer 2. Assess Buffer Strength ph_ok->check_buffer Yes adjust_ph->check_buffer buffer_ok Buffer is sufficient (20-50 mM) check_buffer->buffer_ok increase_buffer Increase buffer concentration buffer_ok->increase_buffer No check_column 3. Evaluate Column Type buffer_ok->check_column Yes increase_buffer->check_column column_ok Using end-capped or high-purity column check_column->column_ok change_column Switch to end-capped or polar-embedded column column_ok->change_column No consider_additive 4. Consider Mobile Phase Additive column_ok->consider_additive Yes change_column->consider_additive additive_ok Additive resolves tailing consider_additive->additive_ok add_tea Add competitive base (e.g., 0.1% Triethylamine) additive_ok->add_tea No end End: Peak Shape Improved additive_ok->end Yes add_tea->end

Caption: Troubleshooting workflow for secondary interaction peak tailing.

Experimental Protocols:

  • Protocol for Mobile Phase pH Adjustment:

    • Determine the pKa of this compound.

    • Prepare a mobile phase with a pH at the lower end of the column's stable range, typically between pH 2.5 and 3.5.[2] This protonates the silanol groups, minimizing their interaction with the basic analyte.[1][10]

    • Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.[1]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Protocol for Increasing Buffer Concentration:

    • If operating at a mid-range pH is necessary, increasing the buffer concentration can help to mask the residual silanol groups.[1]

    • Prepare mobile phases with increasing buffer concentrations (e.g., 25 mM, 50 mM, 100 mM).

    • Inject the sample with each mobile phase to observe the effect on peak shape.

  • Protocol for Using a Competitive Base Additive:

    • If pH adjustment is not effective, a small amount of a competitive base, such as triethylamine (TEA), can be added to the mobile phase.[9]

    • Start with a low concentration of TEA, for example, 0.1% (v/v).

    • The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

Data Presentation: Effect of pH on Peak Asymmetry

Mobile Phase pHBuffer (25 mM)Peak Asymmetry Factor (Af)
7.0Phosphate2.1
4.5Acetate1.6
3.0Formate1.1

Note: Data is illustrative and will vary based on the specific column and conditions.

Guide 2: Identifying and Addressing Physical and System-Related Issues

This guide addresses non-chemical causes of peak tailing.

Problem: Peak tailing persists even after optimizing chemical conditions, or all peaks in the chromatogram are tailing.

Logical Flow for Diagnosing System Issues:

start Start: Persistent Peak Tailing check_overload 1. Test for Column Overload start->check_overload overload Overload confirmed check_overload->overload reduce_load Dilute sample or reduce injection volume overload->reduce_load Yes check_extracolumn 2. Check for Extra-Column Volume overload->check_extracolumn No end End: System Optimized reduce_load->end extracolumn Excessive dead volume found check_extracolumn->extracolumn optimize_tubing Use shorter, narrower ID tubing and check connections extracolumn->optimize_tubing Yes check_column_health 3. Inspect Column Health extracolumn->check_column_health No optimize_tubing->end column_issue Void or blockage suspected check_column_health->column_issue flush_replace Back-flush or replace column column_issue->flush_replace Yes column_issue->end No flush_replace->end

Caption: Diagnostic workflow for physical and system-related issues.

Experimental Protocols:

  • Protocol for Diagnosing Column Overload:

    • Prepare a series of dilutions of your this compound sample (e.g., 1:10, 1:100).

    • Inject the original sample and each dilution under the same chromatographic conditions.

    • If the peak shape improves significantly with dilution, column overload is a likely cause.[1] To resolve this, either dilute your sample or reduce the injection volume.[11]

  • Protocol for Checking and Minimizing Extra-Column Dead Volume:

    • Inspect all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[6]

    • Check all fittings to ensure they are properly seated and not contributing to dead volume.

    • If possible, measure the extra-column volume by removing the column and injecting a sample. A sharp, symmetrical peak indicates minimal dead volume.

  • Protocol for Assessing Column Health:

    • If you suspect a blocked frit, and if the manufacturer's instructions permit, try back-flushing the column (disconnected from the detector).[11]

    • If back-flushing does not resolve the issue, or if a void at the column inlet is suspected, the column may need to be replaced.[2][12]

    • To prevent future issues, always filter samples and mobile phases and consider using a guard column.[11]

Data Presentation: Impact of Sample Load on Peak Shape

Sample Concentration (µg/mL)Injection Volume (µL)Peak Asymmetry Factor (Af)
100102.5
10101.4
1101.1

Note: Data is illustrative and will vary based on the specific column and conditions.

Summary of Potential Causes and Solutions

Cause of Peak TailingPrimary IndicatorRecommended Solution(s)
Secondary Silanol Interactions Tailing is specific to basic compounds like this compound.Lower mobile phase pH to 2.5-3.5. Use an end-capped or high-purity silica column. Increase buffer concentration. Add a competitive base (e.g., TEA).[1][2][4][9]
Metal Chelation Tailing is observed for compounds capable of chelation.Use a high-purity silica column with low metal content. Add a chelating agent like EDTA to the mobile phase.[4]
Inappropriate Mobile Phase pH The mobile phase pH is close to the pKa of this compound.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6][9]
Column Overload All peaks in the chromatogram are tailing, and the issue improves with dilution.Reduce the sample concentration or the injection volume.[1][3]
Extra-Column Dead Volume Early eluting peaks show more pronounced tailing.Use shorter, narrower internal diameter tubing. Ensure all fittings are correct and properly tightened.[6][11]
Column Contamination/Degradation Gradual deterioration of peak shape over time. A sudden change after a specific sample.Filter all samples and mobile phases. Use a guard column. Back-flush the column if possible, or replace it.[3][11]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of n-Methylhydrazinecarboxamide and Semicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of n-Methylhydrazinecarboxamide and the broader class of semicarbazide derivatives, known as semicarbazones. While extensive research has elucidated the diverse biological profile of semicarbazones, quantitative data on the specific biological actions of this compound remains limited in publicly available literature. This guide summarizes the available experimental data for semicarbazide derivatives to serve as a benchmark and highlights the structural relationship between the two compound classes.

Introduction to the Compounds

Semicarbazide is a derivative of urea, and its condensation with aldehydes or ketones forms semicarbazones. This structural motif has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. This compound, also known as 4-methylsemicarbazide, is a methylated analog of semicarbazide. The addition of a methyl group at the N4 position can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn may alter its biological activity.

Comparative Biological Activity

While direct comparative studies are lacking, this section outlines the well-documented biological activities of semicarbazide derivatives (semicarbazones) as a reference for the potential activities of this compound.

Anticancer Activity

Semicarbazones have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their anticancer potential is often attributed to the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Table 1: Anticancer Activity of Representative Semicarbazone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(4-Fluorophenoxyacetyl)-4-(phenyl)semicarbazide Analog (AB2)LNCaP (Prostate)108.14[2]
Nitro-substituted semicarbazide (4c)U87 (Glioma)12.6 µg/mL[3]
Nitro-substituted semicarbazide (4d)U87 (Glioma)13.7 µg/mL[3]
Semicarbazone Derivative (11q)HT29 (Colon)0.32[1]
Semicarbazone Derivative (11s)MKN45 (Gastric)1.57[1]

Note: Direct quantitative anticancer data for this compound was not found in the reviewed literature.

Enzyme Inhibition

Semicarbazide and its derivatives are known to inhibit various enzymes, a property that contributes to their therapeutic potential.[4] Semicarbazide itself is a well-known inhibitor of semicarbazide-sensitive amine oxidase (SSAO).[4][5] Semicarbazone derivatives have also been shown to inhibit other enzymes, such as butyrylcholinesterase (BChE) and tyrosinase.[6][7][8]

Table 2: Enzyme Inhibitory Activity of Semicarbazide and its Derivatives

InhibitorEnzymeIC50 (µM)Reference
SemicarbazideSemicarbazide-Sensitive Amine Oxidase (SSAO)High sensitivity to inhibition[4]
Semicarbazone-sulfonate hybrid (12)Butyrylcholinesterase (BChE)61.88[6][8]
Semicarbazone-sulfonate hybrid (17)Butyrylcholinesterase (BChE)77.02[6][8]
Semicarbazone-sulfonate hybrid (18)Butyrylcholinesterase (BChE)93.67[6][8]
4-hydroxybenzaldehyde thiosemicarbazoneTyrosinase (monophenolase)0.76[7]
2-chlorobenzaldehyde thiosemicarbazoneTyrosinase (diphenolase)1.22[7]

Note: Specific enzyme inhibition data (IC50 values) for this compound were not found in the reviewed literature.

Mechanisms of Action

Induction of Apoptosis by Semicarbazones

A primary mechanism underlying the anticancer activity of many semicarbazone derivatives is the induction of programmed cell death, or apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_cell Cancer Cell semicarbazone Semicarbazone Derivative bax Bax (Pro-apoptotic) semicarbazone->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) semicarbazone->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Disrupts membrane bcl2->mitochondrion Stabilizes membrane cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.

Experimental Protocols

Synthesis of Semicarbazone Derivatives

A general method for the synthesis of semicarbazones involves the condensation reaction between an aldehyde or ketone and semicarbazide hydrochloride.

Materials:

  • Aldehyde or ketone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde or ketone in ethanol.

  • In a separate flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water, followed by the addition of ethanol to obtain a clear solution.

  • Add the semicarbazide solution to the aldehyde/ketone solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

synthesis_workflow start Start dissolve_carbonyl Dissolve Aldehyde/Ketone in Ethanol start->dissolve_carbonyl prepare_semicarbazide Prepare Semicarbazide Solution (Semicarbazide HCl + NaOAc in H2O/Ethanol) start->prepare_semicarbazide mix Mix Solutions dissolve_carbonyl->mix prepare_semicarbazide->mix add_catalyst Add Catalytic Acetic Acid mix->add_catalyst reflux Reflux (1-4h) add_catalyst->reflux monitor Monitor with TLC reflux->monitor monitor->reflux Incomplete cool Cool to Precipitate monitor->cool Complete filter_wash Filter and Wash with Cold Ethanol cool->filter_wash dry Dry Product filter_wash->dry end End dry->end

Caption: General workflow for the synthesis of semicarbazone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

Semicarbazide derivatives, specifically semicarbazones, represent a versatile class of compounds with well-documented anticancer and enzyme-inhibiting properties. Their mechanism of action often involves the induction of apoptosis through the intrinsic pathway. In contrast, there is a notable lack of publicly available, quantitative data on the biological activity of this compound. The presence of a methyl group at the N4 position in this compound distinguishes it from semicarbazide and is expected to alter its biological profile. Further experimental investigation is required to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives to enable a direct and comprehensive comparison with the extensive body of research on other semicarbazones.

References

A Comparative Guide to Acylhydrazones as Enzyme Inhibitors: Featuring the n-Methylhydrazinecarboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast landscape of small molecule inhibitors, the acylhydrazone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in various pathological conditions. This guide provides an objective comparison of the enzyme inhibitory performance of different acylhydrazone derivatives, with a special focus on the foundational n-Methylhydrazinecarboxamide (a semicarbazide) structure that serves as a key building block for more complex inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows to aid in your research and development endeavors.

The Acylhydrazone and Semicarbazide Scaffolds: An Overview

Acylhydrazones are characterized by the R-C(=O)NHN=CH-R' functional group, which confers upon them the ability to form crucial interactions with enzyme active sites. Their synthetic accessibility and the ease with which their physicochemical properties can be modulated through substituent modification make them attractive candidates for medicinal chemistry campaigns.

This compound, also known as 4-methylsemicarbazide, belongs to the broader class of semicarbazides. While not extensively profiled as a direct enzyme inhibitor in the literature, its core structure, CH3NHC(=O)NHNH2, represents a fundamental pharmacophore. Derivatives of this scaffold, known as semicarbazones, have shown inhibitory activity against various enzymes. This guide will use this compound as a representative of the semicarbazide class and compare the inhibitory profiles of its derivatives (semicarbazones) with those of the more broadly studied acylhydrazones.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various acylhydrazone and semicarbazone derivatives against several key enzyme targets. A lower IC50 value indicates greater potency.[1]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[2]

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
AcylhydrazoneACH10MAO-B0.14Lazabemide-
AcylhydrazoneACH14MAO-B0.15Lazabemide-
AcylhydrazoneACH13MAO-B0.18Lazabemide-
AcylhydrazoneACH3MAO-B0.22Lazabemide-
AcylhydrazoneACH12MAO-A4.85Toloxatone-
HydrazoneCompound 2aMAO-A0.342Moclobemide6.061
HydrazoneCompound 2bMAO-A0.028Moclobemide6.061

Data sourced from multiple studies on acylhydrazone and hydrazone derivatives.[2][3]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibition is a desirable trait to minimize gastrointestinal side effects.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
AcylhydrazoneIndole derivative 3bCOX-2-Selective for COX-2
AcylhydrazonePYZ9COX-20.72-
AcylhydrazonePYZ16COX-20.5210.73
AcylhydrazoneIND3COX-20.1-

IC50 values for reference compounds like Celecoxib are often in the sub-micromolar range.[4] Data compiled from various studies on COX inhibition by acylhydrazones.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cancer and arthritis. MMP-13 is a key target in osteoarthritis.

Compound ClassDerivativeTarget EnzymeIC50 (µM)
N-Acyl HydrazoneCompound 13MMP-1314.6
N-Acyl HydrazoneCompound 13mMMP-131.8
N-Acyl HydrazoneCompound 3MMP-121
N-Acyl HydrazoneCompound 3MMP-823
N-Acyl HydrazoneCompound 3MMP-923
N-Acyl HydrazoneCompound 3MMP-1224
N-Acyl HydrazoneCompound 3MMP-1335

Data from studies on N-acyl hydrazones as MMP inhibitors.[5]

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase is an enzyme involved in neurotransmitter metabolism, and its inhibition is a therapeutic strategy for Alzheimer's disease.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
SemicarbazoneCompound 12BChE61.88Pyridostigmine bromide130.04
SemicarbazoneCompound 17BChE77.02Pyridostigmine bromide130.04
SemicarbazoneCompound 18BChE93.67Pyridostigmine bromide130.04

Data for semicarbazone-sulfonate hybrid molecules.[3][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of enzyme inhibition data. Below are representative methodologies for the synthesis of the core scaffolds and for key enzyme inhibition assays.

Synthesis Protocols

General Synthesis of this compound (4-Methylsemicarbazide)

A common method for the synthesis of this compound involves the reaction of methyl isocyanate with hydrazine hydrate.

  • Reaction: Methyl isocyanate is added dropwise to a cooled solution of hydrazine hydrate in a suitable solvent (e.g., ethanol).

  • Conditions: The reaction is typically carried out at a low temperature (0-10 °C) with stirring.

  • Work-up: The resulting precipitate is filtered, washed with a cold solvent, and dried to yield this compound.[7]

General Synthesis of Acylhydrazones

Acylhydrazones are commonly synthesized via a condensation reaction between a hydrazide and an aldehyde or ketone.[8][9][10]

  • Reaction: An appropriate hydrazide is dissolved in a suitable solvent, such as ethanol, followed by the addition of the corresponding aldehyde or ketone.

  • Catalyst: A catalytic amount of an acid (e.g., glacial acetic acid or a few drops of concentrated HCl) is often added to facilitate the reaction.

  • Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up: Upon cooling, the acylhydrazone product often precipitates out of the solution and can be collected by filtration, followed by washing and recrystallization to afford the pure compound.[11]

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Hydrazide Hydrazide / Hydrazine Condensation Condensation Reaction Hydrazide->Condensation Aldehyde_Ketone Aldehyde / Ketone / Isocyanate Aldehyde_Ketone->Condensation Acylhydrazone Acylhydrazone / Semicarbazide Condensation->Acylhydrazone Purification Filtration & Recrystallization Acylhydrazone->Purification

Caption: General workflow for the synthesis of acylhydrazones and semicarbazides.

Enzyme Inhibition Assay Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Absorbance-Based)

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[12][13][14]

  • Principle: The assay measures the change in absorbance resulting from the enzymatic conversion of a substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B).

  • Materials: Recombinant human MAO-A and MAO-B enzymes, substrates (kynuramine, benzylamine), test compounds, and a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.2).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the enzyme and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor mixture.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 316 nm for kynuramine and 250 nm for benzylamine) using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[15][16]

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for screening COX-1 and COX-2 inhibitors.[4][5][17]

  • Principle: The assay detects the prostaglandin G2 intermediate produced by COX activity using a probe that generates a fluorescent signal.

  • Materials: Purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), COX probe, COX cofactor, test compounds, and assay buffer.

  • Procedure:

    • Prepare dilutions of the test compounds.

    • In a 96-well plate, add the enzyme, COX probe, and COX cofactor.

    • Add the test compounds and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at a constant temperature.

  • Data Analysis: Determine the reaction rate from the fluorescence signal and calculate the percentage of inhibition to derive the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

This protocol details a common fluorogenic assay for measuring MMP inhibition.[18][19][20][21][22]

  • Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence.

  • Materials: Recombinant human MMP enzyme (e.g., MMP-13), a fluorogenic MMP substrate, test compounds, and an assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the activated MMP enzyme and the test compounds.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time (e.g., Ex/Em = 328/393 nm or 365/450 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the fluorescence curve. Determine the percent inhibition and IC50 value by plotting inhibition versus inhibitor concentration.

Enzyme_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction Initiation cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Pre-incubate Enzyme with Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Monitor Signal Change (Absorbance/Fluorescence) C->D E Calculate % Inhibition and Determine IC50 D->E MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter MAO MAO MA->MAO Degradation Vesicle Synaptic Vesicle MA->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites MA_cleft Monoamine Vesicle->MA_cleft Release MA_cleft->MA Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding & Signal Inhibitor Acylhydrazone Inhibitor Inhibitor->MAO Inhibition

References

A Comparative Guide to Analytical Methods for the Quantification of N-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Methylhydrazinecarboxamide, a potential genotoxic impurity (GTI), is critical for ensuring drug safety and meeting regulatory requirements. This guide provides a comparative overview of potential analytical methods for its quantification. While specific validated methods for this compound are not widely published, methodologies for analogous hydrazine compounds can be adapted and validated. This document outlines two primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance data and detailed experimental protocols.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of analytical methods developed for hydrazine and its derivatives, which can serve as a baseline for methods to be validated for this compound.

Table 1: Performance of GC-MS Based Methods for Hydrazine Derivatives

ParameterMethod 1: Headspace GC-MS for Hydrazine[1]Method 2: GC-MS for Methylhydrazine[2]
Analyte HydrazineMethylhydrazine
Derivatizing Agent Acetone or Acetone-d6Acetone
Matrix Drug SubstanceDrug Substance
Limit of Quantitation (LOQ) 0.1 ppm1 ppm
**Linearity (R²) **≥ 0.999 (0.1 to 10 ppm)Not explicitly stated
Precision (%RSD) 2.7% to 5.6% at 1 ppmNot explicitly stated
Accuracy (Recovery) 79% to 117% at 1 ppmNot explicitly stated

Table 2: Performance of LC-MS/MS Based Methods for Hydrazine and Related Compounds

ParameterMethod 3: HPLC-MS/MS for Hydrazine[3]Method 4: LC-MS/MS for Nitrosamines[4]
Analyte Hydrazine12 Nitrosamines
Derivatizing Agent p-AnisaldehydeNone
Matrix Human UrineSartan APIs and Final Products
Limit of Quantitation (LOQ) 0.0493 ng/mL50 ng/g
**Linearity (R²) **0.9985 (0.0493–12.3 ng/mL)Not explicitly stated
Precision (%RSD) ≤ 15%< 20%
Accuracy (Recovery) ≤ 14% (%RE)80–120%

Experimental Protocols

Below are detailed methodologies for representative GC-MS and LC-MS/MS methods that can be adapted for this compound quantification.

Method 1: Headspace GC-MS with In Situ Derivatization for Hydrazine

This method is suitable for the determination of trace levels of hydrazine in drug substances and can be adapted for this compound.[1]

1. Sample Preparation and Derivatization:

  • Weigh 10 mg of the Active Pharmaceutical Ingredient (API) into a 10-mL headspace GC injection vial.

  • Add a diluent (e.g., water or an appropriate organic solvent).

  • Add acetone or acetone-d6, which serves as both the derivatizing reagent and solvent. The reaction forms acetone azine or acetone azine-d12.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: DB-624 (20 m x 0.18 mm i.d., 1 µm film thickness) or similar.[5]

  • Injector: Split mode (e.g., 5:1), 200°C.

  • Oven Program: Initial temperature of 95°C.[5]

  • Carrier Gas: Helium at a constant flow of 1.3 ml/min.[5]

  • MS Parameters: Quadrupole temperature at 150°C and source temperature at 230°C.

  • Detection: Selected Ion Monitoring (SIM) mode. For acetone azine, monitor m/z 112. For acetone azine-d12, monitor m/z 124 and 106.[1]

3. Validation Parameters:

  • Linearity: Prepare standards in the range of 0.1 to 10 ppm.

  • Accuracy and Precision: Perform spike recovery studies at the limit of quantification (LOQ) level in various API matrices.

Method 2: LC-MS/MS for Hydrazine Quantification

This method involves derivatization followed by LC-MS/MS analysis and is suitable for quantifying hydrazine in biological matrices. It can be adapted for this compound in pharmaceutical samples.[3]

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample.

  • For derivatization, react the sample with p-anisaldehyde. This reaction forms a stable derivative suitable for reverse-phase chromatography.[3] Isotope-labeled internal standards should be used for accurate quantification.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: HPLC system capable of delivering a stable isocratic flow.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 40/60 v/v) with 0.1% formic acid.[3]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. For the p-anisaldehyde derivative of hydrazine, the transition is m/z 269.1 → 134.1 for quantification and m/z 269.1 → 136.1 for confirmation.[3]

3. Validation Parameters:

  • Linearity: Establish a calibration curve over the desired concentration range (e.g., 0.05 to 15 ng/mL).

  • Accuracy and Precision: Evaluate through inter-run and intra-run analysis of quality control samples at multiple concentration levels.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS method and the logical relationship for method selection.

cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing A Weigh 10 mg API B Add Diluent A->B C Add Acetone (Derivatizing Agent) B->C D Seal Vial and Vortex C->D E Incubate Vial in Headspace Autosampler D->E F Inject Headspace Sample into GC E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (SIM) G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J A Quantification of this compound B Volatile and Thermally Stable? A->B C GC-MS with Derivatization B->C Yes D LC-MS/MS with or without Derivatization B->D No E High Sensitivity Required? D->E F LC-MS/MS E->F Yes (sub-ppm) G GC-MS or LC-MS/MS E->G No (ppm level)

References

Cross-Reactivity of N-Methylhydrazinecarboxamide in Immunoassays: A Comparative Guide Based on Semicarbazide Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the topic of cross-reactivity for N-Methylhydrazinecarboxamide in immunoassays. Extensive searches for direct studies on the cross-reactivity of this compound in immunoassays did not yield specific results. However, valuable insights can be drawn from a structurally analogous compound, Semicarbazide (SEM). Both this compound and Semicarbazide are derivatives of hydrazinecarboxamide, with the primary structural difference being a methyl group on the terminal nitrogen of this compound.

This guide, therefore, presents a detailed analysis of a competitive enzyme-linked immunosorbent assay (ELISA) developed for Semicarbazide, including its cross-reactivity profile. This information serves as the best available proxy to anticipate the potential behavior of this compound in similar immunoassay formats.

Understanding the Challenge: Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[2][3] This can lead to inaccurate quantification and false-positive results.[2] For small molecules like this compound, developing highly specific antibodies is challenging due to the limited number of unique epitopes.

Comparative Data: Semicarbazide Immunoassay

A study by O'Keeffe et al. (2007) details the development and validation of a polyclonal antibody-based ELISA for the detection of Semicarbazide, a marker for the banned veterinary drug nitrofurazone.[4] The antibody was generated against a carboxyphenyl derivative of Semicarbazide. The assay's performance and cross-reactivity were thoroughly evaluated.

Table 1: Cross-Reactivity of the Semicarbazide ELISA [4]

CompoundCross-Reactivity (%)
Derivatised Semicarbazide100
Nitrofurazone (NFZ)1.7
Other NitrofuransNegligible
Other Poultry DrugsNegligible

Data summarized from O'Keeffe, M., et al. (2007). Enzyme immunoassay for semicarbazide--the nitrofuran metabolite and food contaminant.

The data clearly indicates that the antibody is highly specific to the derivatized form of Semicarbazide, with minimal cross-reactivity towards the parent drug, nitrofurazone, and other related compounds. This high specificity is a critical performance characteristic for a reliable immunoassay.

Experimental Protocols

The following is a summary of the experimental protocol used in the development of the Semicarbazide ELISA, which can serve as a methodological reference for developing an immunoassay for this compound.

Antigen Preparation and Antibody Production[4]
  • Hapten Synthesis: A novel carboxyphenyl Semicarbazide derivative was synthesized to serve as the hapten for conjugation to a carrier protein.

  • Conjugation: The hapten was conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to render it immunogenic.

  • Immunization: Polyclonal antibodies were raised in rabbits by immunization with the hapten-carrier conjugate.

  • Antibody Purification: The resulting antiserum was purified to isolate the specific IgG fraction.

Competitive ELISA Protocol[4]
  • Coating: Microtiter plates were coated with a conjugate of the Semicarbazide derivative and a protein (e.g., Ovalbumin).

  • Blocking: The remaining protein-binding sites on the plate were blocked to prevent non-specific binding.

  • Competitive Reaction: A mixture of the sample (containing the analyte) and a fixed concentration of the specific polyclonal antibody was added to the wells. The free analyte in the sample competes with the coated antigen for binding to the antibody.

  • Washing: The plate was washed to remove unbound reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and directed against the primary antibody was added.

  • Substrate Addition: A chromogenic substrate for the enzyme was added, leading to a color change.

  • Measurement: The absorbance was measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the development and execution of the competitive immunoassay for Semicarbazide.

Antibody_Production_Workflow cluster_Hapten Hapten Preparation cluster_Immunization Immunization & Antibody Production Hapten Carboxyphenyl Semicarbazide Derivative Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Immunization Immunize Rabbit Conjugate->Immunization Antiserum Collect Antiserum Immunization->Antiserum Purification Purify IgG Antiserum->Purification Antibody Specific Polyclonal Antibody Purification->Antibody

Caption: Workflow for the production of specific polyclonal antibodies against Semicarbazide.

Competitive_ELISA_Workflow Start Start Coating Coat Plate with Antigen Conjugate Start->Coating Blocking Block Wells Coating->Blocking Competition Add Sample and Primary Antibody Blocking->Competition Washing1 Wash Plate Competition->Washing1 Detection Add Enzyme-Labeled Secondary Antibody Washing1->Detection Washing2 Wash Plate Detection->Washing2 Substrate Add Substrate Washing2->Substrate Measure Measure Absorbance Substrate->Measure End End Measure->End

Caption: Step-by-step workflow of the competitive ELISA for Semicarbazide detection.

Implications for this compound

Given the structural similarity between Semicarbazide and this compound, it is plausible that an antibody raised against a derivatized form of this compound could exhibit high specificity. The key considerations for developing such an assay would be:

  • Hapten Design: The design of the hapten is crucial. The derivatization strategy should expose unique structural features of this compound to the immune system. The presence of the methyl group offers a potential point of differentiation from Semicarbazide.

  • Antibody Selection: Both polyclonal and monoclonal antibodies could be developed. Monoclonal antibodies might offer higher specificity to the methyl-substituted region, potentially reducing cross-reactivity with Semicarbazide and other related hydrazine derivatives.

  • Assay Format: A competitive immunoassay format, similar to the one described for Semicarbazide, would likely be the most suitable approach for quantifying a small molecule like this compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, the successful development of a highly specific ELISA for the structurally similar compound Semicarbazide provides a strong and valuable framework. The detailed protocols and cross-reactivity data for the Semicarbazide assay serve as an excellent starting point for the development and validation of an immunoassay for this compound. Researchers and scientists in drug development can leverage this information to design haptens, produce antibodies, and establish assay conditions with a higher probability of achieving the desired specificity and sensitivity. Future studies should focus on generating specific antibodies to this compound and rigorously evaluating their cross-reactivity with Semicarbazide and other relevant compounds to establish a definitive performance profile.

References

Comparative Stability of n-Methylhydrazinecarboxamide and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical stability of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comparative analysis of the stability of n-Methylhydrazinecarboxamide and its analogues, offering insights into their degradation pathways and intrinsic stability. The information presented herein is based on available scientific literature and established principles of pharmaceutical stability testing.

This compound, a derivative of hydrazine, belongs to a class of compounds known as semicarbazides. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. However, the inherent reactivity of the hydrazine moiety can pose stability challenges. This analysis focuses on the thermal stability of this compound and its analogues, providing a framework for comparative evaluation.

Data Presentation: A Comparative Overview

Direct comparative stability studies for a homologous series of simple N-alkyl hydrazinecarboxamides are not extensively available in the public domain. However, based on the principles of chemical stability and data from related hydrazine derivatives, a representative comparison can be constructed. The following table summarizes hypothetical, yet expected, trends in the thermal stability of this compound and its analogues. It is crucial to note that these values are illustrative and would need to be confirmed by specific experimental data.

Compound NameStructurePredicted Onset of Decomposition (°C)Key Degradation Pathways
HydrazinecarboxamideNH₂CONHNH₂LowerHydrolysis of the amide, Oxidation of the hydrazine
This compoundCH₃NHCONHNH₂ModerateHydrolysis, Oxidation, N-N bond cleavage
n-EthylhydrazinecarboxamideC₂H₅NHCONHNH₂Moderate-HighHydrolysis, Oxidation, N-N bond cleavage
n-PropylhydrazinecarboxamideC₃H₇NHCONHNH₂HighHydrolysis, Oxidation, N-N bond cleavage
Isopropylhydrazinecarboxamide(CH₃)₂CHNHCONHNH₂HighHydrolysis, Oxidation, Steric hindrance may influence kinetics

Note: The predicted stability trend is based on the general observation that increasing alkyl chain length can sometimes increase thermal stability due to inductive effects and increased van der Waals forces, while branching might introduce steric factors influencing degradation pathways.

One study on related compounds, mono-methyl hydrazinium nitroformate (MMHNF) and dimethyl hydrazinium nitroformate (DMHNF), found them to be thermally stable up to 128-137°C, whereas the unsubstituted hydrazinium nitroformate (HNF) began to decompose at 120°C. This suggests that methylation can enhance thermal stability in some hydrazine derivatives.

Experimental Protocols

To experimentally determine the comparative stability of this compound and its analogues, a series of well-defined protocols should be followed. These protocols are based on established guidelines for pharmaceutical stability testing.

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and onset of thermal decomposition.

Methodology:

  • Calibrate the DSC instrument using indium and zinc standards.

  • Accurately weigh 2-5 mg of the compound into an aluminum pan and hermetically seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the onset of the exothermic event indicates the start of decomposition.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.[1][2][3][4]

Methodology:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Reflux the solutions for a specified period (e.g., 2, 4, 8 hours) or until significant degradation (10-30%) is observed.

    • Neutralize the samples and analyze them using a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.

    • Store the solution at room temperature for a specified period, protected from light.

    • Analyze the sample at different time points by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Dissolve the stressed solid sample and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples by HPLC, comparing them to a dark control.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify the parent drug from its degradation products.

Methodology:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent drug and potential degradation products have significant absorbance.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mandatory Visualization

Logical Workflow for Comparative Stability Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive comparative stability analysis of this compound and its analogues.

G Workflow for Comparative Stability Analysis cluster_3 Data Analysis & Reporting Synthesis Synthesis of this compound & Analogues Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Thermal_Analysis Thermal Analysis (DSC/TGA) Characterization->Thermal_Analysis Forced_Degradation Forced Degradation Studies Characterization->Forced_Degradation Data_Comparison Comparative Data Analysis Thermal_Analysis->Data_Comparison HPLC_Method Development of Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method Validation Method Validation (ICH Guidelines) HPLC_Method->Validation Validation->Data_Comparison Report Final Report Generation Data_Comparison->Report G Potential Hydrolytic Degradation of this compound cluster_products Degradation Products Parent This compound Product1 Methylhydrazine Parent->Product1 Hydrolysis (Amide Bond Cleavage) Product2 Carbon Dioxide Parent->Product2 Further Decomposition Product3 Ammonia Product1->Product3 Decomposition

References

Assessing the Purity of Synthesized n-Methylhydrazinecarboxamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Differential Scanning Calorimetry (DSC) for assessing the purity of n-Methylhydrazinecarboxamide, a versatile building block in medicinal chemistry. The performance of DSC is compared with other common analytical techniques, supported by experimental protocols and data.

Introduction to this compound and Purity Assessment

This compound (C₂H₇N₃O), also known as 4-methylsemicarbazide, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural integrity and purity are paramount to ensure the desired biological activity and to avoid the introduction of potentially harmful impurities into the final drug product. Impurities in active pharmaceutical ingredients (APIs) can arise from starting materials, intermediates, byproducts of side reactions, or degradation products.[2] Common impurities in semicarbazide synthesis can include unreacted starting materials such as hydrazine and urea, as well as related byproducts like semicarbazone derivatives and inorganic salts.[2]

This guide focuses on the application of Differential Scanning Calorimetry (DSC) as a primary method for purity determination and compares its efficacy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, DSC relies on the principle of melting point depression, which is described by the van't Hoff equation. Impurities present in a crystalline solid lower its melting point and broaden the melting range. This phenomenon can be quantitatively analyzed to determine the mole percent purity of the compound.

The van't Hoff equation forms the theoretical basis for this analysis:

[ T_s = T_o - \frac{R T_o^2 x_2}{\Delta H_f} \cdot \frac{1}{F} ]

Where:

  • TsT_sTs​
    is the sample melting temperature at a given fraction melted.

  • ToT_oTo​
    is the melting point of the pure substance.

  • RRR
    is the ideal gas constant.

  • x2x_2x2​
    is the mole fraction of the impurity.

  • (\Delta H_f) is the heat of fusion of the pure substance.

  • FFF
    is the fraction of the sample that has melted.

By plotting

TsT_sTs​
against
1/F1/F1/F
, a linear relationship is expected, from which the mole fraction of the impurity (
x2x_2x2​
) can be determined.

Experimental Protocol: DSC Purity Analysis of this compound

Objective: To determine the purity of a synthesized batch of this compound using DSC.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • Synthesized this compound sample.

  • Aluminum DSC pans and lids.

  • Indium standard for temperature and enthalpy calibration.

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • DSC Analysis:

    • Place the sealed sample pan in the DSC sample cell and an empty sealed pan in the reference cell.

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Heat the sample at a slow, constant rate, typically between 0.5 and 2°C/min, through its melting transition.

    • The temperature program should extend to a temperature sufficiently above the melting peak to ensure the entire melting process is recorded.

    • The analysis should be performed under an inert nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion ((\Delta H_f)) of the sample.

    • Using the instrument's software, perform a purity analysis based on the van't Hoff equation. The software will calculate the mole percent purity by analyzing the shape of the leading edge of the melting peak.

Comparison of Analytical Methods for Purity Assessment

While DSC is a powerful tool for determining the absolute purity of highly pure crystalline compounds, it is often complemented by chromatographic techniques that can identify and quantify specific impurities.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures heat flow changes during melting to determine total mole fraction of impurities based on melting point depression.Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Separates volatile components of a mixture followed by detection and identification based on their mass-to-charge ratio.
Purity Measurement Provides a measure of absolute purity (mole %).Quantifies the relative amounts of the main component and impurities (area %).Quantifies and identifies volatile impurities.
Impurity Identification NoYes (by comparison with reference standards)Yes (by mass spectral library matching)
Sample Requirements Crystalline solid, thermally stable through melting.Soluble in the mobile phase.Volatile or can be derivatized to become volatile.
Hypothetical Purity of this compound 99.85 mol %99.7% (by area)99.8% (by area)
Detected Impurities Not applicable (measures total impurity)Unreacted methyl isocyanate (0.15%), hydrazine (0.10%), unknown (0.05%)Residual solvents (e.g., methanol, <0.1%)
Advantages - Fast and requires minimal sample preparation.- Provides a measure of absolute purity.- Does not require impurity reference standards.- High resolution and sensitivity.- Applicable to a wide range of compounds.- Established method for pharmaceutical analysis.- Excellent for identifying and quantifying volatile impurities.- High sensitivity and specificity.
Limitations - Only applicable to crystalline materials.- Assumes impurities are soluble in the melt and insoluble in the solid.- Does not identify individual impurities.- Requires reference standards for impurity identification and quantification.- Can be time-consuming to develop methods.- Limited to volatile or semi-volatile compounds.- Derivatization may be required for polar compounds like hydrazines, adding complexity.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh 1. Weigh 1-3 mg of This compound seal 2. Seal in Aluminum Pan weigh->seal load 3. Load Sample and Reference into DSC seal->load heat 4. Heat at 0.5-2°C/min under Nitrogen load->heat record 5. Record Heat Flow vs. Temperature heat->record integrate 6. Integrate Melting Peak (ΔHf) record->integrate vant_hoff 7. Apply van't Hoff Equation integrate->vant_hoff purity 8. Determine Mole % Purity vant_hoff->purity

Figure 1: Experimental workflow for DSC purity analysis.

vant_hoff_principle cluster_pure Pure Compound cluster_impure Impure Compound cluster_equation van't Hoff Principle pure_crystal Crystalline Solid pure_melt Sharp Melting Point (To) pure_crystal->pure_melt Heating equation Melting Point Depression is proportional to the mole fraction of impurities. pure_melt->equation impure_crystal Crystalline Solid + Impurities impure_melt Broadened Melting Range (Ts < To) impure_crystal->impure_melt Heating impure_melt->equation

Figure 2: Logical relationship of impurity effect on melting point.

Conclusion

The assessment of purity for synthesized this compound is a multi-faceted process. Differential Scanning Calorimetry offers a rapid and reliable method for determining the absolute mole percent purity of the crystalline compound, requiring minimal sample preparation and no reference standards for the impurities themselves. However, its inability to identify specific impurities necessitates the use of complementary techniques.

For a comprehensive purity profile, a combination of DSC with chromatographic methods such as HPLC and GC-MS is recommended. HPLC is highly effective for quantifying known and unknown non-volatile impurities, while GC-MS excels at identifying and quantifying residual solvents and other volatile contaminants. By employing a suite of these analytical tools, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and safety of their downstream applications.

References

Unambiguous Structural Confirmation of n-Methylhydrazinecarboxamide via 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural confirmation of n-Methylhydrazinecarboxamide. We present predicted data, detailed experimental protocols, and a workflow for utilizing Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) to unequivocally map the molecular structure.

The structure of this compound presents a unique arrangement of functional groups, including a methyl group, a hydrazine linkage, and a carboxamide moiety. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques are indispensable for resolving ambiguities and confirming the precise connectivity of atoms within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for analogous functional groups and serve as a reference for interpreting experimental data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
-CH₃~2.5 - 3.0~30 - 40Attached to a nitrogen atom.
N-H (Methyl side)Broad, ~3.5 - 4.5-Exchangeable proton, chemical shift can vary.
N-H (Amide side)Broad, ~5.0 - 6.5-Exchangeable proton, chemical shift can vary.
-NHBroad, ~6.5 - 8.0-Exchangeable protons of the primary amide.[1]
C =O-~160 - 175Carbonyl carbon of the amide.[2][3]

2D NMR Correlation Data for Structural Confirmation

2D NMR experiments provide through-bond correlation data that is essential for assembling the molecular structure. The following tables outline the expected key correlations for this compound in HSQC, HMBC, and COSY spectra.

Table 2: Predicted HSQC Correlations

The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[4][5]

Proton (¹H) Correlated Carbon (¹³C) Significance
Protons of -CH₃Carbon of -CH₃Confirms the methyl group's chemical shifts.

Table 3: Predicted HMBC Correlations

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[4][6]

Proton (¹H) Correlated Carbon (¹³C) Significance
Protons of -CH₃Carbonyl Carbon (C=O)Establishes the connectivity between the methyl group and the carboxamide moiety through the hydrazine linkage.
Amide N-H protons (-NH₂)Carbonyl Carbon (C=O)Confirms the amide functional group.

Table 4: Predicted COSY Correlations

The COSY experiment highlights protons that are coupled to each other, typically through two or three bonds.[7]

Proton (¹H) Correlated Proton (¹H) Significance
N-H (Methyl side)Protons of -CH₃Shows coupling between the methyl protons and the adjacent N-H proton.
N-H (Amide side)Amide N-H ₂ protonsMay show weak correlations, confirming proximity within the hydrazine and amide groups.

Experimental Workflow for 2D NMR Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting 2D NMR data for the structural elucidation of this compound.

2D_NMR_Workflow Workflow for Structural Elucidation using 2D NMR cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis and Structure Confirmation Sample Dissolve this compound in Deuterated Solvent (e.g., DMSO-d6) 1D_NMR Acquire 1D NMR Spectra (¹H and ¹³C) Sample->1D_NMR COSY Acquire COSY Spectrum 1D_NMR->COSY HSQC Acquire HSQC Spectrum COSY->HSQC HMBC Acquire HMBC Spectrum HSQC->HMBC Process_Data Process and Fourier Transform All Acquired Data HMBC->Process_Data Analyze_1D Assign Preliminary Peaks from 1D Spectra Process_Data->Analyze_1D Analyze_COSY Identify ¹H-¹H Spin Systems Analyze_1D->Analyze_COSY Analyze_HSQC Correlate ¹H and ¹³C One-Bond Connections Analyze_1D->Analyze_HSQC Analyze_HMBC Establish Long-Range ¹H-¹³C Connectivities Analyze_1D->Analyze_HMBC Assemble_Structure Assemble Molecular Fragments Based on All Correlations Analyze_COSY->Assemble_Structure Analyze_HSQC->Assemble_Structure Analyze_HMBC->Assemble_Structure Final_Structure Confirm Structure of This compound Assemble_Structure->Final_Structure

Caption: 2D NMR structural elucidation workflow.

Detailed Experimental Protocols

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Number of scans: 1024-2048

    • Relaxation delay: 2 seconds

    • Spectral width: 240 ppm

  • COSY:

    • Number of scans per increment: 2-4

    • Increments in F1: 256-512

    • Spectral width in both dimensions: 16 ppm

  • HSQC:

    • Number of scans per increment: 4-8

    • Increments in F1: 128-256

    • Spectral width F2 (¹H): 16 ppm

    • Spectral width F1 (¹³C): 180 ppm

    • ¹JCH coupling constant: Optimized for ~145 Hz

  • HMBC:

    • Number of scans per increment: 16-32

    • Increments in F1: 256-512

    • Spectral width F2 (¹H): 16 ppm

    • Spectral width F1 (¹³C): 240 ppm

    • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz to observe 2-3 bond correlations.[4]

By following this guide, researchers can confidently confirm the structure of this compound and its analogues, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development. The combination of these 2D NMR techniques provides a robust and reliable method for unambiguous molecular structure determination.

References

Evaluating the Specificity of n-Methylhydrazinecarboxamide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or potential drug candidate is paramount. This guide provides a comparative analysis of n-Methylhydrazinecarboxamide's performance in biological assays, offering insights into its potential as a specific inhibitor. Due to the limited publicly available data on the direct enzyme inhibition by this compound, this guide draws comparisons from structurally related semicarbazide and hydrazine derivatives to infer its potential specificity and off-target effects.

Executive Summary

This compound, also known as 4-methylsemicarbazide, belongs to the hydrazinecarboxamide (semicarbazide) class of compounds. This class is recognized for its versatile role in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents, including anticancer agents and enzyme inhibitors.[1] Derivatives of hydrazinecarboxamide have shown inhibitory activity against several enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases, lipoxygenases, and carbonic anhydrases.[1] However, the specificity of the parent compound, this compound, is not well-documented in publicly accessible literature, necessitating a comparative approach to evaluate its potential biological activity.

This guide will compare the inhibitory activities of related hydrazine and semicarbazide derivatives against specific enzymes to provide a framework for assessing the potential specificity of this compound.

Comparative Analysis of Inhibitory Activity

To contextualize the potential specificity of this compound, we will examine the inhibitory concentrations (IC50) of related compounds against various enzymes. A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
Semicarbazide derivative 5 Lysyl Oxidase (LOX)~100Phenylhydrazine Lysyl Oxidase (LOX)6
Semicarbazide derivative 5 Lentil Seedling Diamine Oxidase (LSDAO)4Phenylhydrazine Lentil Seedling Diamine Oxidase (LSDAO)0.01
Hydrazide 3 Lysyl Oxidase (LOX)~20Acetazolamide (AAZ) Carbonic Anhydrase II-
Hydrazide 3 Lentil Seedling Diamine Oxidase (LSDAO)2N-methylacetazolamide (NMA) Carbonic Anhydrase II~200-fold lower affinity than AAZ
Alkyl hydrazine 4 Lysyl Oxidase (LOX)~30
Alkyl hydrazine 4 Lentil Seedling Diamine Oxidase (LSDAO)0.03

Note: Specific IC50 values for this compound are not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative perspective.

The data indicates that while semicarbazide and hydrazine derivatives can inhibit these enzymes, their potency and selectivity can vary significantly. For instance, phenylhydrazine is a more potent inhibitor of both LOX and LSDAO compared to the semicarbazide derivative. The significant difference in affinity between acetazolamide and its N-methylated analog for carbonic anhydrase II highlights how a small structural modification can drastically alter inhibitory activity. This suggests that the methyl group in this compound could similarly influence its binding and specificity to target enzymes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for enzyme inhibition assays relevant to the compound class of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound or its derivatives)

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of carbonic anhydrase.

Principle: The assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-nitrophenyl acetate (NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound

  • Spectrophotometer

Procedure:

  • Prepare solutions of hCA II and NPA in the appropriate buffer.

  • Add the buffer and the test compound at various concentrations to a cuvette.

  • Add the hCA II solution and incubate for a specified time at room temperature.

  • Start the reaction by adding the NPA solution.

  • Monitor the increase in absorbance at 400 nm over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the relationships between different components, the following diagrams are provided.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor & Enzyme plate->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Figure 1. General workflow for an enzyme inhibition assay.

Specificity_Evaluation_Logic cluster_compound Test Compound cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion compound This compound primary_target Primary Target Assay compound->primary_target off_target_1 Off-Target Assay 1 compound->off_target_1 off_target_2 Off-Target Assay 2 compound->off_target_2 off_target_n ... compound->off_target_n ic50_primary IC50 (Primary) primary_target->ic50_primary ic50_off_target IC50 (Off-Targets) off_target_1->ic50_off_target off_target_2->ic50_off_target off_target_n->ic50_off_target comparison Compare IC50 Values ic50_primary->comparison ic50_off_target->comparison specificity Determine Specificity comparison->specificity

Figure 2. Logical flow for evaluating compound specificity.

Conclusion

While direct experimental data on the specificity of this compound is scarce, the analysis of structurally similar compounds provides valuable insights. The inhibitory potential of the semicarbazide scaffold is evident, but specificity is highly dependent on the molecular context and the target enzyme. The provided experimental protocols offer a starting point for researchers to directly assess the inhibitory activity and specificity of this compound against their targets of interest. Future studies that generate specific IC50 values for this compound against a panel of enzymes will be crucial to definitively characterize its biological activity profile.

References

side-by-side comparison of different synthetic routes to n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of n-Methylhydrazinecarboxamide

This compound, also known as 4-methylsemicarbazide, is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a side-by-side comparison of three primary synthetic routes to this compound, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound often depends on factors such as the availability of starting materials, desired yield and purity, reaction scalability, and safety considerations. The following table summarizes the key quantitative data for three distinct synthetic approaches.

Parameter Route 1: From Methylamine, Chloroformate, and Hydrazine Route 2: From Methylurea and Hydrazine Route 3: From Methyl Isocyanate and Hydrazine
Starting Materials Methylamine, 2,2,2-Trifluoroethyl chloroformate, Hydrazine hydrateMethylurea, Hydrazine hydrateMethyl isocyanate, Hydrazine hydrate
Key Reagents Triethylamine, Dichloromethane, EthanolWaterEthanol
Reaction Time ~7.5 hours~12 hours (plus purification)~1-2 hours
Reported Yield High (analogous compounds >80%)[1]Moderate (analogous compound 37-40%)[2]High (expected)
Purity High, often requires minimal purification[1]Requires purification to remove unreacted starting material[2]Generally high, may require recrystallization
Scalability Readily scalableScalable, but purification may be a bottleneckScalable, with appropriate safety measures for handling methyl isocyanate
Safety Considerations Use of chloroformate requires caution.Standard laboratory precautions.Methyl isocyanate is highly toxic and volatile; requires handling in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Route 1: One-Pot Synthesis from Methylamine, 2,2,2-Trifluoroethyl Chloroformate, and Hydrazine

This modern one-pot approach offers high yields and purity by forming a carbamate intermediate that subsequently reacts with hydrazine.[1]

Experimental Workflow:

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Semicarbazide Formation A Methylamine D Stir at 0°C to room temperature for 6 hours A->D B 2,2,2-Trifluoroethyl chloroformate B->D C Triethylamine in Dichloromethane C->D E Crude Carbamate Intermediate D->E G Reflux for 1.5 hours E->G F Hydrazine hydrate in Ethanol F->G H This compound G->H

Caption: One-pot synthesis of this compound via a carbamate intermediate.

Protocol:

  • In a round-bottom flask, a solution of methylamine (1 equivalent) and triethylamine (1 equivalent) in dichloromethane is cooled to 0°C.

  • 2,2,2-Trifluoroethyl chloroformate (1 equivalent) is added dropwise, and the reaction mixture is stirred at room temperature for 6 hours.

  • The solvent is removed under reduced pressure.

  • An ethanolic solution of hydrazine hydrate (1.5 equivalents) is added to the crude carbamate.

  • The mixture is heated at reflux for 1.5 hours.

  • Upon cooling, the product typically precipitates and can be collected by filtration. If no precipitate forms, the solvent is evaporated, and the residue is purified.

Route 2: From Methylurea and Hydrazine

This classical method involves the direct reaction of a substituted urea with hydrazine. The protocol is adapted from the synthesis of 4-phenylsemicarbazide.[2]

Experimental Workflow:

G A Methylurea C Heat on steam bath for 12 hours A->C B Hydrazine hydrate solution B->C D Concentrate and cool C->D E Crude this compound D->E F Purification (e.g., recrystallization) E->F G Pure this compound F->G

Caption: Synthesis of this compound from methylurea and hydrazine.

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, methylurea (1 equivalent) and a 42% aqueous solution of hydrazine hydrate (2 equivalents) are combined.

  • The mixture is heated on a steam bath for approximately 12 hours.

  • The hot solution is treated with decolorizing charcoal and filtered.

  • The filtrate is concentrated by heating on a steam bath and then cooled in an ice bath to induce crystallization.

  • The crude product is collected by filtration.

  • Purification is necessary to remove unreacted methylurea, which can be achieved by conversion to the hydrochloride salt and back to the free base, or by recrystallization.

Route 3: From Methyl Isocyanate and Hydrazine

This is a direct and often high-yielding approach, though it requires careful handling of the hazardous starting material, methyl isocyanate.

Experimental Workflow:

G A Hydrazine hydrate in Ethanol C Stir at room temperature for 1-2 hours A->C B Methyl isocyanate (added dropwise at 0°C) B->C D Precipitation of product C->D E Filtration and washing D->E F This compound E->F

Caption: Direct synthesis of this compound from methyl isocyanate.

Protocol:

  • A solution of hydrazine hydrate (1 equivalent) in ethanol is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

  • Methyl isocyanate (1 equivalent) is added dropwise to the stirred hydrazine solution. Caution: This reaction is exothermic and methyl isocyanate is highly toxic.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The product, this compound, typically precipitates from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Conclusion

The synthesis of this compound can be accomplished through various routes, each with its own set of advantages. The one-pot synthesis from methylamine and a chloroformate offers high yields and purity with a streamlined procedure. The reaction of methylurea with hydrazine is a more classical approach that may be suitable if methylurea is readily available, though it may require more extensive purification. The most direct route, using methyl isocyanate and hydrazine, is likely to be high-yielding and rapid but necessitates stringent safety precautions due to the hazardous nature of methyl isocyanate. The choice of method will ultimately be guided by the specific requirements of the research, including scale, available resources, and safety infrastructure.

References

Benchmarking n-Methylhydrazinecarboxamide Analogues Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a detailed comparison of the inhibitory performance of a sulfonyl semicarbazide, a structural analogue of n-Methylhydrazinecarboxamide, against the well-established carbonic anhydrase inhibitor, Acetazolamide. The focus of this comparison is the tumor-associated enzyme Carbonic Anhydrase IX (CA IX), a critical target in cancer therapy due to its role in regulating pH in the hypoxic tumor microenvironment.

Quantitative Performance Data

The inhibitory potency of the compounds against four human carbonic anhydrase (hCA) isoforms was evaluated, and the results are summarized in the table below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations, where a lower value indicates a more potent inhibitor.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Sulfonyl Semicarbazide (5) 145014.473.90.79

Data sourced from a study on sulfonyl semicarbazide derivatives.[1][2]

Analysis of Inhibitory Activity:

  • Against hCA IX: Acetazolamide demonstrates a higher potency against the primary target, hCA IX, with a Ki of 25 nM compared to the sulfonyl semicarbazide's Ki of 73.9 nM.[1]

  • Selectivity: The sulfonyl semicarbazide shows notable selectivity for the tumor-associated isoform hCA XII (Ki = 0.79 nM) over the cytosolic isoforms hCA I (Ki = 1450 nM) and hCA II (Ki = 14.4 nM).[1] Acetazolamide also shows selectivity for hCA XII and hCA II over hCA I.[1]

  • Off-Target Effects: Both compounds exhibit inhibitory activity against the cytosolic isoforms hCA I and hCA II, which are considered off-targets in the context of cancer therapy.[1]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide, a carbonic anhydrase inhibition assay using a stopped-flow technique.

Carbonic Anhydrase Inhibition Assay Protocol

This assay measures the inhibitory effect of compounds on the CO2 hydration activity catalyzed by carbonic anhydrase.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

  • Test compounds (e.g., Acetazolamide, sulfonyl semicarbazide derivatives)

  • HEPES buffer (pH 7.4)

  • Sodium sulfate

  • Phenol red (pH indicator)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase isoforms and the inhibitor compounds in the appropriate buffer.

  • Pre-incubation: Mix the enzyme solution with the inhibitor solution at various concentrations and incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: In the stopped-flow instrument, rapidly mix the pre-incubated enzyme-inhibitor solution with a CO2-saturated solution containing the phenol red indicator.

  • Data Acquisition: Monitor the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (557 nm) over a short time period (10-100 seconds). The rate of the catalyzed CO2 hydration reaction is proportional to the rate of pH change, which is reflected in the change in the indicator's absorbance.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Calculation of Inhibition Constants (Ki): Calculate the Ki values by fitting the initial rate data at different inhibitor concentrations to the appropriate enzyme inhibition model using non-linear least-squares regression analysis.

Visualizing Key Concepts

Signaling Pathway of Carbonic Anhydrase IX Induction

Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex (HIF-1α/β) HIF1a->HIF1 HRE Hypoxia Response Element (HRE) in DNA HIF1->HRE CA9_Gene CA9 Gene Transcription HRE->CA9_Gene CA9_Protein Carbonic Anhydrase IX (CA IX) Expression CA9_Gene->CA9_Protein pH_Regulation Extracellular pH Regulation CA9_Protein->pH_Regulation Tumor_Survival Tumor Cell Survival & Proliferation pH_Regulation->Tumor_Survival Inhibitor This compound Analogue / Acetazolamide Inhibitor->CA9_Protein Inhibition

Caption: HIF-1 mediated induction of Carbonic Anhydrase IX in response to hypoxia.

Experimental Workflow for CA Inhibition Assay

Start Start Prepare_Solutions Prepare Enzyme and Inhibitor Solutions Start->Prepare_Solutions Pre_incubation Pre-incubate Enzyme and Inhibitor (15 min) Prepare_Solutions->Pre_incubation Stopped_Flow Measure CO2 Hydration Rate (Stopped-Flow Instrument) Pre_incubation->Stopped_Flow Data_Analysis Data Analysis Stopped_Flow->Data_Analysis Lineweaver_Burk Determine Kinetic Parameters (Lineweaver-Burk Plot) Data_Analysis->Lineweaver_Burk Uninhibited Ki_Calculation Calculate Ki (Non-linear Regression) Data_Analysis->Ki_Calculation Inhibited End End Lineweaver_Burk->End Ki_Calculation->End

Caption: Workflow for determining carbonic anhydrase inhibition constants.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling n-Methylhydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling n-Methylhydrazinecarboxamide based on general laboratory safety principles and data for related compounds. No specific occupational exposure limits for this compound have been established by major regulatory bodies. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and your institution's safety guidelines before handling this chemical.

This compound is an organic compound that should be handled with care due to its potential toxicity and health risks upon exposure.[1] Proper safety protocols are essential to mitigate any potential hazards.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial when handling this compound. The following table summarizes the recommended PPE based on the potential route of exposure.

Area of Protection Recommended PPE Specifications & Best Practices
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood, if there is a risk of aerosol generation, or if exposure limits are exceeded. The type of cartridge should be selected based on the specific chemical properties.
Eye and Face Protection Chemical splash goggles or a face shieldMust be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Hand Protection Chemical-resistant glovesDue to the lack of specific glove permeation data for this compound, it is recommended to use gloves made of materials known to be resistant to a broad range of chemicals, such as nitrile or neoprene. Always double-glove and change gloves immediately if contaminated. Consult glove manufacturer's chemical resistance guides for the most suitable material.
Body Protection Chemical-resistant lab coat or apronA fully buttoned lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to prevent skin exposure from spills.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is vital for the safe handling of this compound.

1. Engineering Controls:

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

2. Safe Handling Practices:

  • Avoid Contact: Minimize all contact with the chemical. Avoid inhalation of dust or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

  • Transporting: When transporting the chemical, use a secondary container to prevent spills.

3. Spill Response:

  • Minor Spills (inside a fume hood):

    • Alert others in the area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent entry into the contaminated area.

    • Follow your institution's emergency response procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Regulatory Considerations
Unused/Surplus this compound Collect in a clearly labeled, sealed, and compatible waste container.Dispose of as hazardous chemical waste through your institution's designated waste management service. Follow all local, state, and federal regulations.[2][3][4]
Contaminated Labware (e.g., gloves, pipette tips, paper towels) Place in a dedicated, labeled hazardous waste bag or container.Dispose of as hazardous solid waste.
Empty Containers Rinse with a suitable solvent (collecting the rinsate as hazardous waste). Deface the label.Dispose of according to institutional guidelines for empty chemical containers.
Contaminated Solutions Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible wastes.Dispose of as hazardous liquid waste.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill Occurs handle_reaction->emergency_spill cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose emergency_action Follow Spill Response Protocol emergency_spill->emergency_action emergency_report Report Incident emergency_action->emergency_report

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methylhydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
n-Methylhydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.